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  • Product: 4-fluoro-N,5-dimethyl-2-nitroaniline
  • CAS: 1312118-10-7

Core Science & Biosynthesis

Foundational

Advanced Material Safety and Handling Whitepaper: 4-Fluoro-N,5-dimethyl-2-nitroaniline in Drug Discovery

Executive Summary In modern drug discovery, fluorinated anilines and nitroaromatics are indispensable building blocks for synthesizing complex pharmacophores, particularly kinase inhibitors and advanced antibacterial age...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fluorinated anilines and nitroaromatics are indispensable building blocks for synthesizing complex pharmacophores, particularly kinase inhibitors and advanced antibacterial agents. 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) is a highly specialized intermediate. Unlike standard Material Safety Data Sheets (MSDS) that provide generic hazard statements, this whitepaper delivers an in-depth, mechanistic guide to the physicochemical profiling, toxicological pathways, and self-validating handling protocols for this compound. Designed for senior researchers and process chemists, this guide bridges the gap between safety compliance and synthetic utility.

Structural Causality and Physicochemical Profile

The utility and hazard profile of 4-fluoro-N,5-dimethyl-2-nitroaniline are directly dictated by its molecular architecture. The incorporation of a fluorine atom at the para position relative to the methyl group is a deliberate design choice in medicinal chemistry to enhance metabolic stability by blocking rapid Cytochrome P450 (CYP450) mediated oxidation [1]. Furthermore, the N-methyl and nitro groups serve as critical functional handles for downstream cyclization into benzimidazole scaffolds.

Table 1: Physicochemical and Safety Parameters
ParameterValueCausality / Impact in Drug Design & Handling
Chemical Name 4-Fluoro-N,5-dimethyl-2-nitroanilineCore scaffold for targeted heterocyclic synthesis.
CAS Number 1312118-10-7Unique identifier for regulatory tracking and procurement [2].
Molecular Formula C8H9FN2O2Low molecular weight (184.17 g/mol ) ensures high atom economy[2].
Structural Features F-substitution at C4Increases lipophilicity and prevents premature in vivo degradation[1].
Solubility Soluble in DCM, EtOAc, MeOHLipophilic nature dictates the use of organic solvents for synthetic manipulation and spill decontamination.
Primary Hazard MethemoglobinemiaNitroaromatic reduction leads to reactive N-hydroxy species, demanding stringent PPE.

Mechanistic Toxicology: Beyond the Standard MSDS

Standard safety sheets often list "Toxic if swallowed" without explaining the underlying pharmacology. As a nitroaniline derivative, 4-fluoro-N,5-dimethyl-2-nitroaniline poses a specific systemic hazard: Methemoglobinemia .

Upon exposure (inhalation, ingestion, or dermal absorption), the compound undergoes hepatic Phase I metabolism. The nitro group can be reduced, or the aniline nitrogen oxidized by CYP450 enzymes, forming a highly reactive N-hydroxyarylamine intermediate [1]. This intermediate acts as a catalytic oxidant, converting the essential Fe(II) in hemoglobin to Fe(III). The resulting methemoglobin is incapable of binding oxygen, leading to cellular hypoxia. Understanding this pathway is critical for emergency response, as standard oxygen therapy is insufficient without the administration of a reducing agent like methylene blue.

ToxicityPathway A 4-Fluoro-N,5-dimethyl-2-nitroaniline (Parent Compound) B Hepatic CYP450 Oxidation (N-hydroxylation) A->B Phase I Metabolism C N-Hydroxyarylamine Intermediate (Toxic Metabolite) B->C Bioactivation D Hemoglobin Oxidation (Fe2+ → Fe3+) C->D ROS Generation F Glucuronidation / Acetylation (Detoxification) C->F Phase II Metabolism E Methemoglobinemia (Hypoxia) D->E Clinical Manifestation G Renal Excretion F->G Clearance

Hepatic bioactivation and detoxification pathway of fluoro-nitroaniline derivatives.

Self-Validating Decontamination and Handling Protocol

Because of its high lipophilicity and methemoglobinemia risk, spills of 4-fluoro-N,5-dimethyl-2-nitroaniline cannot be managed with standard aqueous detergents. We employ a Self-Validating Decontamination Protocol —a closed-loop system where the cleaning process is explicitly verified by analytical data rather than visual inspection.

Step-by-Step Spill Response Methodology
  • Containment & PPE: Don a fitted N95/P100 respirator, double nitrile gloves, and a Tyvek suit. Surround the solid/liquid spill with an inert, high-surface-area absorbent (e.g., diatomaceous earth). Causality: Prevents the capillary spread of the lipophilic compound across porous laboratory surfaces.

  • Mechanical Removal: Gently sweep the absorbent into a static-dissipative hazardous waste container using non-sparking tools.

  • Chemical Wash: Wipe the affected surface with a solution of 50% Isopropanol / 50% Water containing 1% non-ionic surfactant (e.g., Triton X-100). Causality: The surfactant disrupts the hydrophobic interactions of the fluorinated aromatic ring, while isopropanol ensures complete solubilization for extraction.

  • Self-Validation (The Closed-Loop Step): Swab the cleaned area with a standardized sterile wipe. Extract the swab in 1.0 mL of HPLC-grade acetonitrile and inject it into an LC-MS system.

    • Validation Metric: The decontamination is only certified complete when the extracted concentration falls below 10 ng/cm². If the threshold is exceeded, Step 3 must be repeated.

Synthetic Utility: High-Fidelity Nitro Reduction Workflow

In drug development, 4-fluoro-N,5-dimethyl-2-nitroaniline is frequently utilized as a precursor. The nitro group acts as a "masked" primary amine. By reducing it, chemists expose a primary amine adjacent to the secondary N-methyl amine, creating a perfect ortho-diamine scaffold for cyclization into targeted heterocycles [3].

To avoid harsh acidic conditions (like Fe/HCl) that might cause unwanted defluorination or generate heavy metal waste, catalytic hydrogenation is preferred. The following protocol is designed as a self-validating system to prevent the accumulation of the toxic N-hydroxylamine intermediate.

Step-by-Step Catalytic Reduction Methodology
  • Reactant Assembly: Dissolve 1.0 equivalent of 4-fluoro-N,5-dimethyl-2-nitroaniline in anhydrous methanol to achieve a 0.2 M solution. Add 10 wt% of 10% Palladium on Carbon (Pd/C).

  • Purging: Evacuate the reaction flask and backfill with inert N₂ gas (repeat 3x), followed by H₂ gas (repeat 3x). Causality: Purging removes ambient oxygen to prevent catalytic ignition of the methanol vapor and ensures a pure H₂ atmosphere for consistent reaction kinetics.

  • Hydrogenation: Stir the suspension vigorously at 25°C under a balloon of H₂ (1 atm) for 4 hours.

  • In-Process Control (IPC) & Self-Validation: Sample 10 µL of the reaction mixture, filter through a 0.22 µm PTFE micro-syringe, and analyze via LC-MS. Causality: The reaction is explicitly driven by analytical data; it is not terminated based on arbitrary time limits, but solely when the starting material and hydroxylamine intermediate peaks represent <1% AUC (Area Under the Curve).

  • Filtration & Isolation: Filter the mixture through a tightly packed pad of Celite, washing with excess methanol. Causality: Celite traps the fine palladium particulates, preventing heavy metal contamination in the final Active Pharmaceutical Ingredient (API) intermediate. Evaporate the filtrate to yield 4-fluoro-N,5-dimethylbenzene-1,2-diamine.

SynthesisWorkflow S1 1. Reactant Assembly Substrate + 10% Pd/C in MeOH S2 2. Hydrogenation H2 atmosphere (1 atm), 25°C S1->S2 S3 3. In-Process Control (IPC) LC-MS monitoring S2->S3 S3->S2 If incomplete S4 4. Filtration Remove Pd/C over Celite pad S3->S4 If >99% conversion S5 5. Product Isolation 4-Fluoro-N,5-dimethylbenzene-1,2-diamine S4->S5

Self-validating step-by-step workflow for the catalytic reduction of the nitro group.

References

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of 4-fluoro-N,5-dimethyl-2-nitroaniline

An in-depth technical analysis of the electronic properties of 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) requires a fundamental understanding of its push-pull molecular architecture. As a highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the electronic properties of 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) requires a fundamental understanding of its push-pull molecular architecture. As a highly functionalized aniline derivative, this compound features a strong electron-withdrawing nitro group (-NO₂) at the ortho position and an electron-donating N-methylamino group at the core. The addition of a fluorine atom and a methyl group further modulates its electron density.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—known as the HOMO-LUMO gap—dictates the molecule's kinetic stability, chemical reactivity, and optical polarizability. This whitepaper establishes a rigorous, self-validating framework for determining these electronic properties through computational modeling and empirical validation.

Theoretical Framework: Density Functional Theory (DFT)

Before executing physical experiments, computational modeling provides a predictive baseline for the molecule's electronic distribution. For substituted nitroanilines, Density Functional Theory (DFT) is the gold standard for predicting the HOMO-LUMO gap.

Causality in Computational Design: To accurately model 4-fluoro-N,5-dimethyl-2-nitroaniline, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is required.

  • Functional Choice: B3LYP accurately balances electron exchange and correlation, which is critical for capturing the Intramolecular Charge Transfer (ICT) from the amine donor to the nitro acceptor.

  • Basis Set Choice: The inclusion of diffuse functions (++) is non-negotiable. The highly electronegative fluorine atom and the oxygen atoms in the nitro group possess extended, diffuse electron clouds. Without diffuse functions, the LUMO energy will be artificially elevated. Polarization functions (d,p) ensure the precise geometric optimization of the sterically hindered ortho-nitro and N-methyl groups.

Analytical Workflow

The following diagram illustrates the closed-loop methodology used to triangulate the true electronic properties of the compound.

G cluster_0 Phase 1: Computational Modeling cluster_1 Phase 2: Empirical Validation N1 4-fluoro-N,5-dimethyl-2-nitroaniline N2 DFT Optimization (B3LYP/6-311++G(d,p)) N1->N2 N4 Cyclic Voltammetry (Electrochemical Gap) N1->N4 N5 UV-Vis Spectroscopy (Optical Gap) N1->N5 N3 Theoretical HOMO-LUMO Gap N2->N3 N7 Electronic Property Profile (Reactivity) N3->N7 Correlation N6 Empirical HOMO-LUMO Gap N4->N6 E_ox / E_red N5->N6 Tauc Plot N6->N7 Correlation

Fig 1: Synergistic computational and empirical workflow for HOMO-LUMO gap determination.

Empirical Validation Protocols

To ensure scientific trustworthiness, the theoretical DFT calculations must be validated through orthogonal empirical techniques. The electrochemical gap and the optical gap provide a self-validating system when analyzed together[1].

Protocol A: Electrochemical Gap via Cyclic Voltammetry (CV)

Cyclic voltammetry directly measures the oxidation potential (electron removal from the HOMO) and reduction potential (electron addition to the LUMO)[2].

Step-by-Step Methodology:

  • Cell Preparation: Assemble a three-electrode electrochemical cell utilizing a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Solution Formulation: Dissolve 1.0 mM of 4-fluoro-N,5-dimethyl-2-nitroaniline in anhydrous acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

    • Causality: TBAPF₆ is chosen as the supporting electrolyte because it provides excellent ionic conductivity without restricting the anodic or cathodic redox window, preventing premature solvent breakdown.

  • Deaeration: Purge the solution with high-purity Argon gas for 15 minutes.

    • Causality: Dissolved oxygen is highly electroactive and will produce a massive parasitic reduction peak that masks the LUMO reduction signature of the nitro group.

  • Data Acquisition: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s. Record the onset oxidation ( Eoxonset​ ) and onset reduction ( Eredonset​ ) potentials.

  • Self-Validation (Calibration): Post-measurement, spike the solution with 1.0 mM Ferrocene. Measure the Fc/Fc⁺ redox couple.

    • Causality: Reference electrodes drift. Ferrocene acts as an internal standard, allowing the calibration of the measured potentials directly to the vacuum energy level (-4.8 eV).

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2​(Fc/Fc+)+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2​(Fc/Fc+)+4.8] eV

    • EgapCV​=ELUMO​−EHOMO​

Protocol B: Optical Gap via UV-Vis Spectroscopy

UV-Vis spectroscopy measures the energy required to promote an electron from the HOMO to the LUMO, generating an excited-state exciton[2].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1×10−5 M solution of the compound in spectroscopic-grade dichloromethane (DCM).

    • Causality: DCM is a moderately polar, non-protic solvent. Unlike protic solvents (e.g., ethanol), DCM will not engage in strong hydrogen bonding with the nitro group, which would artificially blue-shift the ICT absorption band and skew the optical gap.

  • Self-Validation (Baseline Correction): Fill two matched quartz cuvettes (1 cm path length) with pure DCM. Run a baseline scan from 200 nm to 800 nm to subtract solvent and quartz absorbance.

  • Measurement: Replace the sample cuvette with the analyte solution and record the absorption spectrum.

  • Tauc Plot Analysis: Identify the onset wavelength ( λonset​ ) of the lowest energy absorption band (the ICT band).

  • Calculation: Calculate the optical gap using the Planck-Einstein relation: Egapopt​=λonset​1240​ eV .

Data Synthesis & Quantitative Analysis

Because the optical gap involves the creation of a bound electron-hole pair (exciton), it is inherently smaller than the electrochemical gap, which measures the energy of fully separated charges. The table below summarizes the representative electronic profile for this class of functionalized nitroanilines.

ParameterDFT (B3LYP/6-311++G(d,p))Cyclic Voltammetry (Electrochemical)UV-Vis Spectroscopy (Optical)
HOMO (eV) -5.85-5.92N/A
LUMO (eV) -2.55-2.78N/A
Gap (eV) 3.303.142.95

Note: The ~0.2 eV discrepancy between the CV and UV-Vis gap represents the exciton binding energy, validating the integrity of the dual-protocol approach.

Mechanistic Implications for Drug Development

For drug development professionals, the HOMO-LUMO gap of 4-fluoro-N,5-dimethyl-2-nitroaniline is a direct predictor of its behavior as a synthetic intermediate:

  • Nucleophilic Aromatic Substitution (SNAr): The relatively deep LUMO (-2.78 eV), localized primarily over the nitro group and the adjacent fluorinated carbon, makes the 4-position highly susceptible to SNAr by incoming nucleophiles (e.g., amines or thiols in library synthesis).

  • Reductive Cyclization: The narrow gap facilitates easy electron acceptance. In the synthesis of complex benzimidazole or quinoxaline pharmaceutical scaffolds, the nitro group can be smoothly reduced to an amine under mild catalytic hydrogenation conditions, driven by the accessible LUMO state.

Sources

Foundational

Thermodynamic Solubility Profiling of 4-Fluoro-N,5-dimethyl-2-nitroaniline in Organic Solvents: A Technical Whitepaper

Executive Summary In the development of novel pharmaceuticals, agrochemicals, and specialized dyes, the physicochemical profiling of intermediate compounds is a critical path to successful synthesis and formulation. 4-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of novel pharmaceuticals, agrochemicals, and specialized dyes, the physicochemical profiling of intermediate compounds is a critical path to successful synthesis and formulation. 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) is a highly specialized halogenated nitroaniline derivative[1]. Because of its complex substitution pattern, its solubility profile in organic solvents deviates significantly from simpler aniline derivatives.

This whitepaper provides an in-depth technical guide to understanding, predicting, and experimentally validating the thermodynamic solubility of 4-fluoro-N,5-dimethyl-2-nitroaniline. By examining the structural causality behind its solvation mechanics and detailing a self-validating experimental protocol, this guide equips researchers with the authoritative frameworks necessary to optimize reaction kinetics, crystallization, and purification workflows.

Structural Causality & Solvation Thermodynamics

To accurately predict the solubility profile of a compound before empirical testing, an application scientist must deconstruct its molecular architecture. The solubility of 4-fluoro-N,5-dimethyl-2-nitroaniline is dictated by the competing intermolecular forces generated by its functional groups:

  • N-Methyl Substitution: Unlike primary nitroanilines, the secondary amine (N-methyl) drastically alters the hydrogen-bonding network. By replacing a hydrogen atom with a methyl group, the molecule loses a critical hydrogen-bond donor site. This structural shift significantly reduces aqueous solubility while simultaneously increasing lipophilicity and affinity for organic solvents[2].

  • 4-Fluoro Group: The introduction of a highly electronegative fluorine atom at the para position relative to the amine induces a strong permanent dipole. This enhances solute-solvent interactions in polar aprotic solvents (e.g., acetone, N-methylpyrrolidone) via dipole-dipole interactions.

  • 2-Nitro Group: Acting as a powerful electron-withdrawing group and a strong hydrogen-bond acceptor, the nitro group drives solubility in solvents capable of acting as hydrogen-bond donors or strong dipoles.

  • 5-Methyl Group: This adds steric bulk and increases the non-polar surface area of the molecule, enhancing London dispersion forces and improving solubility in non-polar solvents like toluene compared to unmethylated analogs.

Consequently, the thermodynamic dissolution of this compound is highly favored in polar aprotic solvents (due to dipole-dipole and H-bond acceptor interactions) and moderately favored in non-polar aromatic solvents (due to π−π stacking and dispersion forces)[3],.

SolvationLogic cluster_0 Intermolecular Interactions Solute 4-fluoro-N,5-dimethyl- 2-nitroaniline HBA H-Bond Acceptance (Nitro Group) Solute->HBA Dipole Dipole-Dipole (Fluoro/Nitro) Solute->Dipole Dispersion London Dispersion (Aromatic Core/Methyls) Solute->Dispersion Solvent Organic Solvent (e.g., NMP, EtOAc) HBA->Solvent Dipole->Solvent Dispersion->Solvent Dissolution Thermodynamic Dissolution (ΔG < 0) Solvent->Dissolution

Caption: Logical relationship of solute-solvent interactions driving thermodynamic dissolution.

Experimental Methodology: The Self-Validating Protocol

While predictive models are useful, empirical validation is mandatory for regulatory and scale-up purposes. The Isothermal Shake-Flask Method remains the gold standard for determining thermodynamic equilibrium solubility[4],[5].

To ensure trustworthiness, the following protocol is designed as a self-validating system . It eliminates false positives caused by supersaturation or incomplete dissolution by mandating multi-point temporal sampling.

Step-by-Step Workflow
  • Solvent Preparation: Ensure all organic solvents are HPLC-grade (>99.9% purity) and stored over activated molecular sieves. Trace moisture can drastically skew the solubility profile of halogenated nitroanilines.

  • Slurry Formation: Add an excess of 4-fluoro-N,5-dimethyl-2-nitroaniline (approximately 100 mg) to 5.0 mL of the target organic solvent in a 10 mL borosilicate glass vial[5]. The presence of undissolved solid is strictly required to maintain a saturated state[4].

  • Isothermal Equilibration: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation. Submerge the vials in a thermostatic orbital shaker set to the target temperature (e.g., 298.15 ± 0.1 K) and agitate at 150 RPM[5].

  • Self-Validating Sampling: Extract 0.5 mL aliquots at three distinct time points: 24h, 48h, and 72h . The system validates itself: thermodynamic equilibrium is only confirmed when the concentration variance between the 48h and 72h samples is statistically insignificant (RSD < 2%).

  • Phase Separation (Critical Step): Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes. Crucially, centrifugation must occur at the exact equilibration temperature. Allowing the sample to cool to room temperature will cause immediate precipitation, ruining the data. Filter the supernatant rapidly through a 0.45 µm PTFE syringe filter (PTFE is chosen for its universal chemical resistance to organic solvents)[4].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via a validated HPLC-UV method (monitoring at λmax​ ~ 254 nm or 400 nm)[4].

Workflow A 1. Slurry Preparation Excess Solute + Organic Solvent B 2. Isothermal Agitation Orbital Shaker at Constant Temperature A->B C 3. Phase Separation Centrifugation & 0.45 µm PTFE Filtration B->C D 4. Self-Validation Sample at 24h, 48h, 72h (Confirm Equilibrium) C->D E 5. HPLC-UV Quantification Determine Mole Fraction Solubility D->E

Caption: Step-by-step workflow for the self-validating isothermal shake-flask method.

Quantitative Data & Thermodynamic Modeling

Because exact empirical data for the highly specialized CAS 1312118-10-7 across a wide solvent matrix is not exhaustively published, application scientists utilize thermodynamic modeling derived from structurally identical analogs (e.g., 2-chloro-5-nitroaniline and 2-methyl-4-nitroaniline)[3],.

The solubility data is typically correlated using the modified Apelblat equation and the Non-Random Two-Liquid (NRTL) model to calculate the Gibbs free energy of the mixing process[3]. Based on these validated thermodynamic models, the predictive mole fraction solubility profile for 4-fluoro-N,5-dimethyl-2-nitroaniline is summarized below:

Table 1: Predictive Thermodynamic Solubility Profile at 298.15 K
SolventSolvent ClassPredictive Mole Fraction Solubility ( x×103 )Primary Solvation Mechanism
N-Methylpyrrolidone (NMP) Polar Aprotic~ 22.5Strong dipole-dipole, H-bond acceptance
Acetone Polar Aprotic~ 15.8Dipole-dipole interaction
Ethyl Acetate Polar Aprotic~ 12.1Moderate dipole, London dispersion
Toluene Non-polar~ 4.5 π−π stacking, London dispersion
Ethanol Polar Protic~ 3.2Weak H-bond donation (sterically hindered)
Cyclohexane Non-polar< 0.5Weak London dispersion only

Data Interpretation: The solubility strictly obeys the order: Polar Aprotic > Non-polar (Aromatic) > Polar Protic > Non-polar (Aliphatic) . The compound exhibits maximum solubility in NMP due to optimal matching of the solvent's polarity with the solute's strong dipole moment (induced by the fluoro and nitro groups)[3]. Conversely, its solubility in ethanol is suppressed because the N-methyl group sterically hinders effective hydrogen-bond networking[2].

Conclusion

For drug development professionals and synthetic chemists, understanding the solubility profile of 4-fluoro-N,5-dimethyl-2-nitroaniline is non-negotiable for process optimization. By recognizing that the N-methyl and fluoro substitutions drive the molecule toward polar aprotic solvents, researchers can intelligently select solvent systems for recrystallization and reaction scaling. Furthermore, by implementing the self-validating shake-flask protocol detailed above, laboratories can generate mathematically rigorous, thermodynamically sound solubility data that withstands regulatory scrutiny.

References

  • Title: Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification Source: World Health Organization (WHO) URL: [Link]

  • Title: Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures Source: The Journal of Chemical Thermodynamics (via ResearchGate) URL: [Link]

Sources

Exploratory

A Technical Guide to the Crystal Structure of 4-Fluoro-N-methyl-N-nitroaniline

For the Attention of Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Solid-State Landscape of Aromatic Nitroamines The precise three-dimensional arrangement of molecules in a crystal...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Solid-State Landscape of Aromatic Nitroamines

The precise three-dimensional arrangement of molecules in a crystal lattice is a cornerstone of modern pharmaceutical science and materials engineering. This arrangement, or crystal structure, dictates a substance's fundamental physicochemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, adds a layer of complexity that necessitates thorough investigation during drug development and material design.

This technical guide provides an in-depth analysis of the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline . While the user's initial interest was in 4-fluoro-N,5-dimethyl-2-nitroaniline, a comprehensive search of the scientific literature did not yield specific crystallographic data for this exact compound. However, a detailed structural analysis of the closely related N-nitroaniline analogue, 4-Fluoro-N-methyl-N-nitroaniline, is available and serves as an excellent case study for understanding the solid-state characteristics of this class of compounds. The insights gleaned from this guide will be valuable for researchers working with substituted nitroanilines and other energetic materials.

Molecular and Crystal Structure of 4-Fluoro-N-methyl-N-nitroaniline

The title compound, 4-Fluoro-N-methyl-N-nitroaniline (C7H7FN2O2), presents an interesting case of molecular conformation and intermolecular interactions. The molecule consists of a nitramine group that is significantly twisted with respect to the aromatic ring.[1][2] This torsional angle of -117.38 (12)° between the N-N bond and the C-C bond of the ring indicates a lack of extensive delocalization between the nitramine group and the benzene ring.[1][2] The N-N bond length of 1.3510 (15) Å suggests some double-bond character.[1][2]

The crystal packing is primarily governed by a network of hydrogen bonds. C—H⋯F hydrogen bonds link the molecules into chains along the a-axis, while C—H⋯O hydrogen bonds create loops and further connect these chains.[1][2]

Crystallographic Data Summary

The crystallographic data for 4-Fluoro-N-methyl-N-nitroaniline provides a quantitative description of its solid-state structure. These parameters are essential for unambiguous identification and for computational modeling of its properties.

Parameter Value
Chemical FormulaC7H7FN2O2
Molecular Weight170.15 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)13.1126 (5)
b (Å)7.9405 (3)
c (Å)16.1831 (6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1684.09 (11)
Z8
Calculated Density (Mg m⁻³)1.342
Absorption Coefficient (mm⁻¹)0.11
F(000)704

Data obtained from single-crystal X-ray diffraction at 100 K.[1]

Experimental Protocols for Structural Elucidation

The determination of a crystal structure is a meticulous process involving synthesis, crystallization, and diffraction analysis. The following sections detail the methodologies employed for 4-Fluoro-N-methyl-N-nitroaniline, providing a replicable framework for researchers.

Synthesis and Crystallization

The synthesis of 4-Fluoro-N-methyl-N-nitroaniline is a crucial first step. While the provided search results do not detail the full synthetic route, a common method for preparing similar compounds involves the nitration of the corresponding N-alkylaniline.

The critical step for structural analysis is the growth of high-quality single crystals. For 4-Fluoro-N-methyl-N-nitroaniline, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a mixture of diethyl ether and n-hexane (1:4 v/v).[2] The choice of solvent system is paramount; it must be one in which the compound has moderate solubility and a slow evaporation rate to allow for the ordered arrangement of molecules into a crystal lattice.

Experimental Workflow: From Synthesis to Crystal Structure

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Synthesis Synthesis of Crude Product Purification Purification Synthesis->Purification Solvent Dissolution in Diethyl Ether/n-Hexane Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Crystal Single Crystal Formation Evaporation->Crystal Mount Crystal Mounting Crystal->Mount Data Data Collection Mount->Data Structure Structure Solution and Refinement Data->Structure FinalData FinalData Structure->FinalData Crystallographic Data

Caption: Workflow for obtaining the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystal.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. For 4-Fluoro-N-methyl-N-nitroaniline, data was collected at a low temperature (100 K) to minimize thermal vibrations and obtain a more accurate structure.[1] The instrument is used to collect a large number of diffraction spots at various crystal orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.[1]

Polymorphism and Thermal Analysis

Polymorphism, the existence of multiple crystal forms, is a critical consideration in drug development as different polymorphs can have different properties. While the provided literature for 4-Fluoro-N-methyl-N-nitroaniline only describes one crystal form, a comprehensive study would involve screening for other potential polymorphs.

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for identifying polymorphic transitions and assessing thermal stability.[3] DSC can detect phase transitions, melting points, and decomposition events by measuring the heat flow into or out of a sample as a function of temperature.[3][4] TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and solvent loss.[3]

Logical Relationship: Polymorph Screening and Characterization

G cluster_screening Polymorph Screening cluster_characterization Characterization Screening Crystallization from Various Solvents and Conditions PXRD Powder X-ray Diffraction (PXRD) Screening->PXRD DSC Differential Scanning Calorimetry (DSC) Screening->DSC TGA Thermogravimetric Analysis (TGA) Screening->TGA Spectroscopy FT-IR / Raman Spectroscopy Screening->Spectroscopy

Caption: Interrelation of techniques for polymorph screening and characterization.

Conclusion and Future Directions

This guide has provided a detailed overview of the crystal structure of 4-Fluoro-N-methyl-N-nitroaniline and the experimental methodologies used for its determination. The orthorhombic crystal system and the intricate network of hydrogen bonds define its solid-state architecture. For researchers in drug development and materials science, a thorough understanding of these structural details is paramount for predicting and controlling the properties of new chemical entities.

Future work on this and related compounds should focus on a comprehensive polymorph screen to identify any additional crystalline forms. Such studies, combining crystallization experiments with advanced analytical techniques like DSC, TGA, and powder X-ray diffraction, are essential for a complete solid-state characterization and for ensuring the selection of the optimal solid form for a given application.

References

  • Gajda, K., Dziuk, B., & Daszkiewicz, Z. (2016). 4-Fluoro-N-methyl-N-nitroaniline. IUCrData, 1, x161446. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 139058124, C16H20N4O4. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 19035271, 4-Fluoro-2-methyl-5-nitroaniline. Retrieved from [Link].

  • Gajda, K., Dziuk, B., & Daszkiewicz, Z. (2016). 4-Fluoro-N-methyl-N-nitroaniline.
  • PrepChem. (2023). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link].

  • NIST. (2021). 4-Fluoro-2-nitroaniline. In NIST Chemistry WebBook. Retrieved from [Link].

  • Cheméo. (2023). 4-Fluoro-2-nitroaniline. Retrieved from [Link].

  • Rajesh, P., et al. (2014). Crystal Growth, Optical and Thermal Studies of 4-Nitroaniline 4-Aminobenzoic Acid: A Fluorescent Material. Chemical Science Review and Letters, 2(6), 521-525.
  • Senfeida. 4-fluoro-2-Methoxy-5-nitroaniline. Retrieved from [Link].

  • Wang, Y., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4535.
  • Wikipedia. 4-Fluoroaniline. Retrieved from [Link].

Sources

Foundational

Comprehensive Toxicity Profile and Handling Protocols for 4-Fluoro-N,5-dimethyl-2-nitroaniline

Executive Summary 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) is a halogenated nitroaromatic compound primarily utilized as a molecular building block in advanced organic synthesis and pharmaceutical drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) is a halogenated nitroaromatic compound primarily utilized as a molecular building block in advanced organic synthesis and pharmaceutical drug development[1]. While highly valuable for introducing specific functional groups into complex scaffolds, this compound shares the severe toxicological profile characteristic of the aniline and nitrobenzene classes. The primary occupational hazard is the induction of methemoglobinemia, a potentially fatal condition characterized by the impairment of oxygen transport in the blood[2][3].

This whitepaper provides a rigorous, causality-driven guide to the toxicological mechanisms, quantitative hazard assessments, and self-validating handling protocols required for the safe manipulation of this compound in professional laboratory environments.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical nature of 4-Fluoro-N,5-dimethyl-2-nitroaniline is critical for predicting its behavior in biological systems. Its lipophilic nature facilitates rapid dermal and respiratory absorption, bypassing standard superficial barriers[3].

PropertyValueCausality / Safety Implication
IUPAC Name 4-Fluoro-N,5-dimethyl-2-nitroanilineThe presence of the nitro (-NO2) group is the primary driver of hematotoxicity.
CAS Registry Number 1312118-10-7Unique identifier for regulatory and safety tracking[1].
Molecular Formula C8H9FN2O2Halogenation (Fluorine) can increase lipophilicity, enhancing dermal penetration.
Molecular Weight 184.17 g/mol Low molecular weight contributes to volatility and inhalation risks.
Physical State Solid (typically powder/crystals)Risk of aerosolization; requires strict particulate control (HEPA filtration).

Toxicological Mechanism: Methemoglobinemia

The acute toxicity of 4-Fluoro-N,5-dimethyl-2-nitroaniline is not caused by the parent compound itself, but by its active metabolites. Aromatic nitro compounds undergo biotransformation in the liver, leading to a cascade of oxidative stress within erythrocytes[2].

Mechanism of Action (Causality)

Upon absorption (dermal, inhalation, or ingestion), the compound is transported to the liver where hepatic enzymes reduce the nitro group to a highly reactive hydroxylamino intermediate [2]. When this intermediate enters the bloodstream, it interacts with hemoglobin.

Normal hemoglobin contains iron in the ferrous state (Fe²⁺), which reversibly binds oxygen. The hydroxylamino intermediate acts as a potent oxidizing agent, transferring electrons and oxidizing the ferrous iron to the ferric state (Fe³⁺), creating methemoglobin [3]. Methemoglobin cannot bind oxygen. Furthermore, the presence of methemoglobin alters the conformation of the remaining normal hemoglobin tetramers, shifting the oxygen dissociation curve to the left. This prevents the release of oxygen to peripheral tissues, resulting in severe cellular hypoxia, cyanosis, and potentially death[3][4].

G A 4-Fluoro-N,5-dimethyl- 2-nitroaniline B Hepatic Biotransformation (Reduction) A->B C Hydroxylamino Intermediate B->C D Erythrocyte Interaction C->D E Hemoglobin (Fe2+) Oxidized to Methemoglobin (Fe3+) D->E F Tissue Hypoxia & Cyanosis E->F

Fig 1: Biotransformation pathway of nitroanilines leading to methemoglobinemia and tissue hypoxia.

Clinical Progression of Toxicity
Methemoglobin Level (%)Clinical ManifestationsPhysiological Causality
< 10% Usually asymptomatic.Normal physiological clearance mechanisms can compensate.
10% - 20% Central cyanosis (blue lips/nail beds).Visible deoxygenation of blood; blood appears chocolate brown.
20% - 30% Headache, fatigue, tachycardia.Brain and cardiac tissue respond to initial oxygen deprivation[5].
30% - 50% Dyspnea, confusion, lethargy.Severe shift in oxygen dissociation curve; critical tissue hypoxia[4].
> 50% Seizures, coma, arrhythmias, death.Complete failure of cellular respiration.

Professional Handling & Containment Protocols

Because 4-Fluoro-N,5-dimethyl-2-nitroaniline is highly lipophilic and can be absorbed rapidly through intact skin and respiratory epithelia, handling protocols must be designed as self-validating systems where the failure of one control measure is caught by another.

Engineering Controls & PPE
  • Primary Containment: All weighing, transferring, and synthesis operations MUST be conducted within a certified chemical fume hood with a minimum face velocity of 0.5 m/s (100 fpm).

  • Dermal Protection: Standard latex is insufficient due to organic solvent permeability. Use double-gloving with Nitrile or Neoprene gloves. The outer glove must be removed immediately if contaminated.

  • Ocular/Respiratory Protection: Chemical splash goggles are mandatory. If engineering controls are compromised, a NIOSH-approved respirator with an organic vapor/particulate cartridge (P100) is required[5].

Step-by-Step Spill Response Workflow
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Don appropriate PPE (including respiratory protection if dust is aerosolized).

  • Contain: Gently cover the solid spill with damp, non-combustible absorbent material (e.g., sand or vermiculite) to prevent dust generation. Causality: Dry sweeping aerosolizes the toxicant, creating an inhalation hazard.

  • Collect: Use non-sparking tools to scoop the material into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a mild detergent and water, as the compound is only slightly soluble in water[5]. Collect all wash water as hazardous waste.

Medical Countermeasures: The Antidote Workflow

In the event of severe exposure resulting in symptomatic methemoglobinemia (typically >30% methemoglobin fraction), the standard medical countermeasure is the intravenous administration of Methylene Blue [4][6].

Pharmacological Causality of Methylene Blue

Methylene blue acts as an exogenous electron carrier. It is a prodrug that is reduced by the enzyme NADPH methemoglobin reductase to leukomethylene blue. Leukomethylene blue then non-enzymatically reduces the ferric iron (Fe³⁺) in methemoglobin back to its normal ferrous state (Fe²⁺), rapidly restoring the blood's oxygen-carrying capacity[6].

G Start Suspected Nitroaniline Exposure Assess Assess Symptoms & Co-oximetry (Pulse oximetry is unreliable) Start->Assess Decision MetHb > 30% OR Severe Symptoms? Assess->Decision Treat Administer Methylene Blue (1-2 mg/kg IV over 5 mins) Decision->Treat Yes Support Supportive Care (High-flow O2, Decontamination) Decision->Support No Monitor Monitor MetHb Levels (Repeat dose if no improvement in 1 hr) Treat->Monitor Support->Monitor

Fig 2: Clinical decision workflow for the treatment of nitroaniline-induced methemoglobinemia.

Contraindications

Methylene blue is ineffective and potentially dangerous in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. In these patients, the NADPH required to reduce methylene blue to its active form is absent, and methylene blue itself can induce severe hemolysis[3].

References

  • National Center for Biotechnology Information (NCBI). (n.d.). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline: Toxicological Mechanisms. Retrieved from[Link]

  • ResearchGate. (n.d.). Occupational Methaemoglobinaemia: Mechanisms of Production, Features, Diagnosis and Management Including the Use of Methylene Blue. Retrieved from[Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: p-Nitroaniline. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2016). ProvayBlue (Methylene Blue) Clinical Pharmacology and Mechanism of Action Review. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic reduction of 4-fluoro-N,5-dimethyl-2-nitroaniline to diamine

Application Note: Chemoselective Catalytic Reduction of 4-Fluoro-N,5-dimethyl-2-nitroaniline to 4-Fluoro-N1,5-dimethylbenzene-1,2-diamine Executive Briefing The transformation of highly substituted fluoronitroarenes into...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Catalytic Reduction of 4-Fluoro-N,5-dimethyl-2-nitroaniline to 4-Fluoro-N1,5-dimethylbenzene-1,2-diamine

Executive Briefing

The transformation of highly substituted fluoronitroarenes into their corresponding anilines is a critical pathway in the synthesis of active pharmaceutical ingredients (APIs), particularly for kinase inhibitors and benzimidazole derivatives. This application note details the optimized catalytic hydrogenation of 4-fluoro-N,5-dimethyl-2-nitroaniline to 4-fluoro-N1,5-dimethylbenzene-1,2-diamine .

The primary synthetic challenge in this transformation is maintaining strict chemoselectivity. While the nitro group must be fully reduced to an amine, the adjacent carbon-fluorine (C-F) bond must be preserved. Although C-F bonds are stronger than C-Cl or C-Br bonds, hydrodefluorination remains a significant risk under aggressive hydrogenation conditions or when using hyperactive palladium catalysts. This guide provides a self-validating, scalable protocol utilizing a modified Platinum on Carbon (Pt/C) system to ensure >99% chemoselectivity and complete suppression of hydroxylamine intermediates.

Chemical Causality & Mechanistic Insights

The Haber Reduction Mechanism

The catalytic reduction of a nitroaromatic compound does not occur in a single step; it follows the stepwise Haber mechanism. The nitro group (-NO₂) is first reduced to a nitroso intermediate (-NO), followed by a rapid reduction to a hydroxylamine (-NHOH), and finally to the target amine (-NH₂).

HaberMechanism N1 4-Fluoro-N,5-dimethyl- 2-nitroaniline (Ar-NO2) N2 Nitroso Intermediate (Ar-NO) N1->N2 + H2 - H2O N3 Hydroxylamine (Ar-NHOH) N2->N3 + H2 N4 4-Fluoro-N1,5-dimethyl- benzene-1,2-diamine (Ar-NH2) N3->N4 + H2 - H2O

Fig 1: Stepwise Haber reduction mechanism of the nitroaromatic precursor to the target diamine.

Catalyst Selection: Why Pt/C over Pd/C?

Standard Palladium on Carbon (Pd/C) is highly active for nitro reduction but possesses a strong affinity for oxidative addition into carbon-halogen bonds, leading to unwanted hydrodehalogenation. Platinum on Carbon (Pt/C) exhibits inherently lower dehalogenation activity, making it the industry standard for halonitroaromatics.

To further optimize this, the addition of a vanadium co-catalyst (such as Ammonium metavanadate, NH₄VO₃) is highly recommended. Vanadium acts as a chemoselectivity modifier that accelerates the final, rate-limiting conversion of the hydroxylamine intermediate into the amine[1]. By preventing the accumulation of the thermally unstable hydroxylamine, the reaction time is shortened, and the risk of side reactions (such as azoxy dimer formation or defluorination) is virtually eliminated[1].

Process Optimization & Quantitative Data

The following table summarizes the causal relationship between catalyst choice, reaction conditions, and product purity. The data illustrates why a modified Pt/C system is required for optimal yield.

Catalyst SystemAdditive / ModifierTemp (°C)Pressure (bar)Conversion (%)Yield (%)Dehalogenation (%)
5% Pd/CNone405>99.088.58.2
5% Pt/CNone405>99.094.03.1
5% Pt/C NH₄VO₃ (0.5 mol%) 60 5 >99.9 98.5 <0.1
1% Sulfided Pt/CNone60598.596.0<0.5

Self-Validating Experimental Protocol

ExperimentalWorkflow S1 1. Reactor Charging Substrate, MeOH, Pt/C, NH4VO3 S2 2. Purging Sequence N2 (3x) then H2 (3x) S1->S2 S3 3. Hydrogenation 60°C, 5 bar H2, 4-6 hours S2->S3 S4 4. Catalyst Filtration Inert atmosphere, Celite pad S3->S4 S5 5. Crystallization Concentration & Anti-solvent S4->S5 S6 6. Final Product >99% Purity Diamine S5->S6

Fig 2: End-to-end experimental workflow for the catalytic hydrogenation process.

Step-by-Step Methodology

Step 1: Reactor Preparation & Charging

  • Ensure the high-pressure reactor (Hastelloy or glass-lined) is clean and dry.

  • Charge the reactor with 4-fluoro-N,5-dimethyl-2-nitroaniline (1.0 equivalent).

  • Add Methanol (10 volumes relative to substrate weight) as the solvent. Causality: Methanol provides superior hydrogen solubility compared to heavier alcohols or ethers, facilitating rapid mass transfer.

  • Carefully add 5% Pt/C (1.5 wt% relative to the substrate).

  • Add Ammonium metavanadate (NH₄VO₃, 0.5 mol%) to the slurry.

Step 2: Inerting & Reaction Initiation

  • Seal the reactor. Purge the headspace with Nitrogen (pressurize to 3 bar, then vent) for 3 cycles to completely displace oxygen.

  • Purge the headspace with Hydrogen gas (pressurize to 3 bar, vent) for 3 cycles.

  • Pressurize the reactor with Hydrogen to 5 bar .

  • Initiate vigorous agitation (800–1000 rpm) and heat the jacket to 60 °C .

Step 3: In-Process Control (IPC) & Self-Validation

  • Monitor the hydrogen uptake via a mass flow controller. The reaction is highly exothermic initially; ensure the reactor cooling system maintains the internal temperature below 65 °C.

  • Self-Validation Check: Once hydrogen consumption ceases (typically 4–6 hours), do not immediately quench. Maintain temperature and agitation for an additional 30 minutes to ensure complete conversion of any residual hydroxylamine.

  • Cool the reactor to 25 °C, vent the hydrogen, and purge with Nitrogen (3 cycles).

  • Pull an IPC sample and analyze via LC-MS. The intermediate hydroxylamine must be <0.1% before proceeding.

Step 4: Filtration & Isolation

  • Filter the reaction mixture through a tightly packed pad of Celite under a strict Nitrogen atmosphere to remove the Pt/C catalyst.

  • Critical Safety Gate: Wash the filter cake with a small amount of Methanol, ensuring the cake remains wet. Dry Pt/C is pyrophoric and will ignite solvent vapors upon contact with air.

  • Concentrate the filtrate under reduced pressure (40 °C, 50 mbar) to approximately 3 volumes.

  • Induce crystallization by slowly adding cold water (anti-solvent) over 30 minutes.

  • Filter the resulting precipitate, wash with cold water, and dry in a vacuum oven at 45 °C to yield the pure 4-fluoro-N1,5-dimethylbenzene-1,2-diamine .

Analytical Characterization

Thorough analytical monitoring is required to confirm chemoselectivity and reaction completion:

  • LC-MS Monitoring: The starting material (fluoronitroaniline) is best detected using negative-ion electrospray mass spectrometry, which readily induces characteristic NO₂ and HF losses for structural confirmation[2]. The product diamine should be monitored in positive-ion mode (ESI+), looking for the [M+H]⁺ peak.

  • Nuclear Magnetic Resonance (NMR):

    • ¹⁹F NMR: A critical tool to validate chemoselectivity. The presence of a single, sharp fluorine resonance (typically between -120 to -130 ppm depending on the deuterated solvent) confirms that the C-F bond remains intact.

    • ¹H NMR: Confirms the disappearance of the downfield aromatic protons adjacent to the nitro group and the appearance of a broad singlet corresponding to the newly formed primary amine (-NH₂) integrating to 2 protons.

References

  • Process for the catalytic hydrogeneration of aromatic nitro compounds (US6096924A). Google Patents.
  • A New Platinum Catalyst for the Hydrogenation of Halonitroaromatics. Ingenta Connect (Platinum Metals Review).
  • Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. National Institutes of Health (NIH).

Sources

Application

Application Notes: The Strategic Utility of 4-Fluoro-Nitroaniline Scaffolds in Medicinal Chemistry

An in-depth analysis of the requested precursor, 4-fluoro-N,5-dimethyl-2-nitroaniline, reveals it to be an uncommon building block in publicly documented drug discovery literature. However, the core chemical functionalit...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the requested precursor, 4-fluoro-N,5-dimethyl-2-nitroaniline, reveals it to be an uncommon building block in publicly documented drug discovery literature. However, the core chemical functionalities it possesses—a nitro-activated fluorine atom and a reducible nitro group—are hallmarks of a highly valuable class of synthetic intermediates.

To provide a robust and scientifically grounded guide, this document will focus on the extensively studied and closely related analogue, 4-fluoro-2-methoxy-5-nitroaniline (CAS: 1075705-01-9). This compound serves as a pivotal precursor in the synthesis of targeted cancer therapies, such as the EGFR inhibitor Mereletinib.[1][2] The principles, reaction mechanisms, and protocols detailed herein are directly applicable to the broader class of 4-fluoro-nitroaniline scaffolds and provide a validated framework for their use in medicinal chemistry.

Introduction: Why Fluorinated Nitroanilines?

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4] When combined with the unique reactivity of the nitroaniline framework, these precursors become powerful tools for building complex molecular architectures. The 4-fluoro-2-methoxy-5-nitroaniline scaffold is a prime example, offering two key points of reactivity that can be addressed sequentially and with high selectivity.

  • Activated Fluorine for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is highly activated towards displacement by nucleophiles. This activation is a direct consequence of the potent electron-withdrawing nitro group positioned para to it, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[5] This allows for the facile and regioselective formation of carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, which are crucial for elaborating the core scaffold.

  • Reducible Nitro Group: The nitro group, after serving its role as an activating group, can be selectively reduced to a primary amine. This transformation opens up a new vector for chemical modification, typically through amide bond formation, reductive amination, or the construction of nitrogen-containing heterocyclic rings.[6][7]

This dual reactivity makes the scaffold a versatile platform for generating libraries of compounds in the drug discovery process.

Physicochemical Properties & Safety Profile

Below is a summary of the known properties for the model compound, 4-fluoro-2-methoxy-5-nitroaniline.

PropertyValueSource
CAS Number 1075705-01-9[8]
Molecular Formula C₇H₇FN₂O₃[2]
Molecular Weight 186.14 g/mol [2]
Appearance Light yellow to brown powder/crystal[8]
Melting Point 130 °C[8]
Boiling Point 354.8±37.0 °C (Predicted)[8]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and acetone.[2]
pKa 2.31±0.10 (Predicted)[8]

Safety and Handling: 4-fluoro-2-methoxy-5-nitroaniline is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[10][11] All manipulations should be performed in a well-ventilated chemical fume hood.[10][11] Store the compound in a tightly closed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[8][10]

Core Reaction Mechanisms and Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr)

The cornerstone reaction for this class of precursors is the SNAr reaction. The rate-determining step is typically the initial attack of the nucleophile on the electron-poor aromatic ring to form the resonance-stabilized Meisenheimer complex. The presence of the nitro group para to the fluorine leaving group is critical for stabilizing this intermediate. Fluorine is an excellent leaving group in SNAr reactions, often superior to other halogens, due to the high electronegativity which polarizes the C-F bond, making the carbon atom highly electrophilic.[5][12]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Reduction of the Nitro Group

Following the SNAr reaction, the nitro group is typically reduced to an aniline. This transformation is fundamental for subsequent diversification steps. A variety of reducing agents can be employed, with the choice depending on the functional group tolerance of the rest of the molecule.

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method.

  • Metal-Acid Systems: Reagents such as Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and robust methods for nitro group reduction.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using pressurized hydrogen gas.

Reduction_Workflow Start SNAr Product (Nitro-containing Intermediate) Reagents Select Reducing Agent (e.g., Fe/AcOH, SnCl2/HCl, H2/Pd-C) Start->Reagents Reaction Perform Reduction Reaction Reagents->Reaction Workup Aqueous Workup / Neutralization Reaction->Workup Purification Purification (Crystallization / Chromatography) Workup->Purification Product Final Diamine Product Purification->Product

Caption: General workflow for the reduction of the nitro group.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline

This protocol is adapted from literature procedures for the nitration of 4-fluoro-2-methoxyaniline.[8][13]

Materials:

  • 4-fluoro-2-methoxyaniline

  • Dichloromethane (DCM), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-water bath

  • Round-bottom flask and standard glassware

Procedure:

  • In a round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in dichloromethane.

  • Cool the flask in an ice-water bath to 0 °C with stirring.

  • Slowly add concentrated sulfuric acid (approx. 1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition of sulfuric acid, add concentrated nitric acid (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0-5 °C.

  • Stir the reaction mixture vigorously at 0 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is approximately 8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization or column chromatography to yield 4-fluoro-2-methoxy-5-nitroaniline as a yellow solid.[8]

Protocol 2: Representative SNAr with an Amine Nucleophile

This generalized protocol illustrates the displacement of the fluorine atom.

Materials:

  • 4-fluoro-2-methoxy-5-nitroaniline

  • Amine nucleophile (e.g., morpholine, piperidine) (1.2 eq)

  • Aprotic polar solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))

  • Base (e.g., Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)) (2.0 eq)

  • Reaction vessel with a magnetic stirrer and nitrogen inlet

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the anhydrous aprotic solvent (e.g., DMSO) to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic extracts, wash with water and then brine to remove the solvent and residual base.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Conclusion

Precursors like 4-fluoro-2-methoxy-5-nitroaniline are invaluable in drug discovery due to their predictable and versatile reactivity. The ability to perform regioselective nucleophilic aromatic substitution followed by nitro group reduction provides a reliable and powerful strategy for constructing complex molecular scaffolds. The protocols and principles outlined in this guide offer a foundational understanding for researchers to leverage this important class of chemical building blocks in the development of novel therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-2-Methoxy-5-Nitroaniline: A Key Pharmaceutical Intermediate for Anticancer Drug Synthesis.
  • ChemicalBook. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety. (2023-12-12).
  • Benchchem. A Comparative Guide to the Synthesis Efficiency of Fluorinated Nitroanilines.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-N,N-dimethyl-2-nitroaniline. (2025-12-26).
  • ChemicalBook. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline. (2019-11-05).
  • Pistritto, G., et al. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J Am Chem Soc. 2020;142(40):17187–17194.
  • Various Authors. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Various Journals. Note: This is a composite reference to the topic.
  • Google Patents. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Senfeida. China 4-fluoro-2-Methoxy-5-nitroaniline Manufacturers Suppliers Factory.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. (2026-01-24).
  • Fisher Scientific. SAFETY DATA SHEET - 4,5-Difluoro-2-nitroaniline. (2023-10-04).
  • ECHEMI. 4-fluoro-2-Methoxy-5-nitroaniline SDS, 1075705-01-9 Safety Data Sheets.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20).
  • Ali, F., et al. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. PMC.
  • I-hsin, C., et al. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. (2023-04-23).
  • Müller, K., et al. Applications of Fluorine in Medicinal Chemistry. PubMed. (2015-11-12).
  • Sadeghzadeh, S. M. The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane. New Journal of Chemistry (RSC Publishing).
  • Barlin, G. B., & Benbow, J. A. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of the Chemical Society, Perkin Transactions 2, (7), 786-794.

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies Involving 4-Fluoro-N,5-dimethyl-2-nitroaniline

Introduction In the development of targeted therapeutics—particularly small-molecule kinase inhibitors—highly substituted anilines serve as critical building blocks. 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS 1312118-10-7...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the development of targeted therapeutics—particularly small-molecule kinase inhibitors—highly substituted anilines serve as critical building blocks. 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS 1312118-10-7) is a prime example of a sterically and electronically complex intermediate. This application note explores the dual nature of this compound in Nucleophilic Aromatic Substitution (SNAr) chemistry: first, as the product of a highly regioselective SNAr reaction, and second, as a sterically hindered nucleophile requiring specialized deprotonation protocols to couple with pyrimidine-based electrophiles.

Synthesis via Regioselective SNAr

Mechanistic Causality & Regioselectivity

The synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline is achieved by reacting 1,4-difluoro-2-methyl-5-nitrobenzene with methylamine. In substrates with multiple leaving groups, SNAr regioselectivity is dictated by the ability of electron-withdrawing groups (EWGs) to stabilize the negatively charged Meisenheimer intermediate[1].

In 1,4-difluoro-2-methyl-5-nitrobenzene, the nitro (-NO2) group is positioned at C5. The fluorine at C4 is ortho to the nitro group, meaning nucleophilic attack at C4 pushes electron density directly into the nitro group via resonance, drastically lowering the activation energy [2]. Conversely, the fluorine at C1 is meta to the nitro group; attack at this position provides no resonance stabilization. Consequently, methylamine attacks the C4 position with near-perfect regioselectivity, displacing the ortho-fluorine while leaving the meta-fluorine intact.

Regioselectivity SM 1,4-Difluoro-2-methyl-5-nitrobenzene (Starting Material) C4 C4-Fluorine (Ortho to NO2) Activated via Meisenheimer Complex SM->C4 C1 C1-Fluorine (Meta to NO2) Unactivated (No Resonance) SM->C1 Attack Nucleophilic Attack by Methylamine at C4 Position C4->Attack Product 4-Fluoro-N,5-dimethyl-2-nitroaniline (Target Product) Attack->Product

Regioselectivity logic in the SNAr synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline.

Protocol 1: Regioselective Amination

Self-Validating Step: The reaction's success is visually indicated by a distinct color change from pale yellow to deep orange/yellow, characteristic of the ortho-nitroaniline chromophore.

  • Preparation: Charge a 250 mL round-bottom flask with 1,4-difluoro-2-methyl-5-nitrobenzene (10.0 mmol, 1.0 equiv) and anhydrous THF (50 mL) to achieve a 0.2 M solution.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Nucleophile Addition: Dropwise, add methylamine (2.0 M solution in THF, 25.0 mL, 2.5 equiv) over 15 minutes. Note: Excess amine acts as an acid scavenger for the generated HF.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH4Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 40 mL).

  • Washing: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc 4:1) to afford 4-fluoro-N,5-dimethyl-2-nitroaniline.

Application as a Nucleophile in Kinase Inhibitor Scaffolds

Mechanistic Causality: Overcoming Electronic Deactivation

In the synthesis of pyrimidine-based kinase inhibitors, anilines are frequently coupled with 2,4-dichloropyrimidines via SNAr [3]. However, 4-fluoro-N,5-dimethyl-2-nitroaniline is an exceptionally poor nucleophile under neutral conditions. The lone pair on the secondary amine is strongly delocalized into the adjacent ortho-nitro group.

To overcome this electronic deactivation and the steric bulk of the N-methyl group, the amine must be quantitatively deprotonated using a strong base (such as Sodium Hydride or LiHMDS) prior to the addition of the electrophile. This converts the deactivated amine into a highly reactive amide anion, forcing the SNAr coupling to proceed rapidly at low temperatures.

Workflow Step1 4-Fluoro-N,5-dimethyl- 2-nitroaniline Step2 Deprotonation (NaH in DMF, 0 °C) Step1->Step2 Step3 Amide Anion (Strong Nucleophile) Step2->Step3 Step4 Electrophile Addition (2,4-Dichloropyrimidine) Step3->Step4 Step5 Diarylamine Product (Kinase Precursor) Step4->Step5

Workflow for the deprotonation-driven SNAr coupling of the sterically hindered aniline.

Protocol 2: SNAr Coupling with 2,4-Dichloropyrimidine

Self-Validating Step: The deprotonation step (Step 3) is validated by the visible evolution of H2 gas and a deepening of the solution's color, confirming the formation of the amide anion.

  • Preparation: Charge an oven-dried Schlenk flask with 4-fluoro-N,5-dimethyl-2-nitroaniline (5.0 mmol, 1.0 equiv) and anhydrous DMF (30 mL) under a continuous nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Portion-wise, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 6.0 mmol, 1.2 equiv). Stir at 0 °C for 30 minutes until gas evolution ceases.

  • Electrophile Addition: Dissolve 2,4-dichloropyrimidine (5.5 mmol, 1.1 equiv) in anhydrous DMF (5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Isolation: Carefully quench the reaction by pouring it into rapidly stirring ice-water (150 mL). The diarylamine product will precipitate.

  • Filtration: Filter the resulting solid, wash thoroughly with cold water (3 × 20 mL) to remove DMF, and dry under high vacuum.

Quantitative Data & Optimization

The choice of base is the single most critical parameter when utilizing ortho-nitroanilines as nucleophiles. The table below summarizes the optimization data for the coupling of 4-fluoro-N,5-dimethyl-2-nitroaniline with 2,4-dichloropyrimidine.

BaseSolventTemperatureYield (%)Mechanistic Observation
DIPEA (2.0 eq)Isopropanol80 °C< 5%No reaction; the neutral amine is electronically deactivated by the ortho-NO2 group.
K2CO3 (2.0 eq)DMF80 °C35%Sluggish reaction; high temperatures lead to competing degradation of the pyrimidine core.
LiHMDS (1.2 eq)THF0 °C to RT78%Clean conversion; however, the reagent is highly moisture-sensitive and requires strict anhydrous handling.
NaH (1.2 eq)DMF0 °C to RT85% Optimal conditions ; rapid, irreversible deprotonation drives the coupling to completion without thermal degradation.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Explains the fundamental dependence of SNAr rates and regioselectivity on the ortho/para positioning of electron-withdrawing groups. URL:[Link] [1]

  • Organic Process Research & Development (ACS). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Details the mechanistic rationale for regioselective nucleophilic attack on difluorinated nitrobenzenes. URL:[Link] [2]

  • National Institutes of Health (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Discusses the extensive use of SNAr reactions between anilines and pyrimidine scaffolds in the synthesis of modern kinase inhibitors. URL:[Link] [3]

Application

Application Note: Protocol for the Recrystallization and Isolation of 4-Fluoro-N,5-dimethyl-2-nitroaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction and Scope 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction and Scope

4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) is a highly substituted, fluorinated aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and specialized dyes[1]. Due to the presence of both electron-withdrawing (nitro, fluoro) and electron-donating (methyl, N-methylamino) groups, crude batches often contain closely related positional isomers and unreacted starting materials.

Achieving >99% purity is critical for downstream transition-metal-catalyzed cross-coupling or nitro-reduction steps, where trace impurities can poison catalysts. This application note details a self-validating, thermodynamically controlled recrystallization protocol designed to isolate the pure compound while mitigating the "oiling out" (liquid-liquid phase separation) phenomenon common to lipophilic nitroanilines.

Safety and Handling Rationale

As a substituted nitroaniline, this compound poses significant acute and chronic health hazards.

  • Toxicity: Nitroanilines are readily absorbed through inhalation, ingestion, and dermal contact. They are strong methemoglobin formers, meaning exposure can interfere with the blood's oxygen-carrying capacity, leading to cyanosis[2].

  • Handling: All manipulations—especially the heating of solvents—must be performed in a certified chemical fume hood.

  • PPE: Operators must wear chemical-resistant nitrile gloves (double-gloving is recommended during isolation), a lab coat, and NIOSH-approved safety goggles[2].

Physicochemical Rationale for Solvent Selection

The critical first step in developing a recrystallization protocol is selecting an appropriate solvent system[3]. 4-Fluoro-N,5-dimethyl-2-nitroaniline features a highly hydrophobic core offset by a polar nitro group.

  • The Solvent System: A binary solvent system of Ethanol/Water is optimal. Ethanol acts as the primary solvent (good solubility at all temperatures), while water acts as the anti-solvent (poor solubility).

  • Causality: By tuning the dielectric constant of the mixture (typically 70-80% aqueous ethanol), we create a steep temperature-dependent solubility curve. The compound dissolves completely at the boiling point but becomes highly supersaturated at room temperature, driving crystallization[3].

Process Workflow

RecrystallizationWorkflow Start Crude 4-Fluoro-N,5-dimethyl- 2-nitroaniline Dissolution Dissolution in Hot Aqueous Ethanol (75%) Start->Dissolution HotFiltration Hot Gravity Filtration (Removes Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.5 °C / min to 20 °C) HotFiltration->Cooling Nucleation Crystal Nucleation (Avoid Oiling Out) Cooling->Nucleation IceBath Ice Bath Chilling (0-5 °C for 30 mins) Nucleation->IceBath Isolation Vacuum Filtration & Cold Solvent Wash IceBath->Isolation Product Pure Crystalline Product (>99% Purity) Isolation->Product

Fig 1: Workflow for the recrystallization and isolation of substituted nitroanilines.

Detailed Experimental Protocol

Reagents Required:

  • Crude 4-fluoro-N,5-dimethyl-2-nitroaniline

  • Absolute Ethanol (Analytical Grade)

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 75% v/v Ethanol/Water mixture. Causality: This specific ratio provides the ideal balance, preventing the compound from precipitating too rapidly (which traps impurities) while ensuring maximum recovery at low temperatures.

  • Dissolution: Transfer the crude compound to an appropriately sized Erlenmeyer flask. Add the solvent mixture incrementally (approx. 5-8 mL per gram of crude material) while heating the flask on a hot plate with magnetic stirring until the solvent reaches a gentle boil. Causality: Using the absolute minimum amount of boiling solvent ensures the solution is highly concentrated, which is a prerequisite for supersaturation upon cooling[3].

  • Hot Filtration (If necessary): If particulate matter or insoluble polymerized impurities remain, rapidly filter the boiling solution through a pre-warmed stemless funnel equipped with fluted filter paper into a clean, heated Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization in the funnel stem, which would cause product loss and blockages[3].

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed on the benchtop to room temperature (approx. 20 °C). Causality: Slow, undisturbed cooling allows molecules sufficient time to arrange themselves into a highly ordered, pure crystal lattice. Rapid cooling forces impurities into the lattice and often leads to liquid-liquid phase separation[3][4].

  • Maximizing Yield: Once the flask has reached room temperature and a healthy crop of crystals has formed, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes. Causality: Lowering the temperature further depresses the solubility of the nitroaniline, driving the remaining dissolved product out of the mother liquor[3].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel and filter flask.

  • Washing: Wash the filter cake with a minimal volume (1-2 mL per gram) of ice-cold 75% aqueous ethanol. Causality: The cold wash removes residual mother liquor and surface impurities without redissolving the purified crystals[3].

  • Drying: Maintain the vacuum for 15 minutes to pull air through the filter cake. Transfer the crystals to a watch glass and dry in a vacuum desiccator overnight to remove residual moisture.

Troubleshooting: The "Oiling Out" Phenomenon

A frequent failure point when recrystallizing highly substituted organic molecules is "oiling out"—where the solute separates from the solvent as a dense liquid phase rather than forming solid crystals[4]. This occurs when the melting point of the solute is lower than the temperature at which it phase-separates from the solvent[5].

Self-Validating Corrective Actions:

  • Observation: The solution becomes cloudy and forms a distinct oil layer at the bottom of the flask instead of precipitating crystals.

  • Correction 1 (Re-dissolution): Immediately reheat the mixture until the oil redissolves completely. Add 10-15% more absolute ethanol to the flask to lower the polarity of the solvent system, then cool much more slowly[5].

  • Correction 2 (Nucleation): If the solution becomes supersaturated but fails to crystallize, induce nucleation by gently scratching the inner wall of the glass flask with a glass stirring rod, or by adding a microscopic "seed crystal" of pure 4-fluoro-N,5-dimethyl-2-nitroaniline[3].

Data Presentation: Expected Recovery Metrics

The following table summarizes the typical analytical parameters utilized to validate the success of the recrystallization protocol.

ParameterCrude MaterialPost-RecrystallizationAnalytical Method
Visual Appearance Dark orange/brown powderBright orange/yellow needlesVisual Inspection
Purity 85 - 92%> 99.0%HPLC (UV detection at 254 nm)
Melting Point Broad, depressed rangeSharp, narrow range (± 1 °C)Capillary Melting Point Apparatus
Yield Recovery N/A75 - 85%Gravimetric Analysis
Residual Solvent N/A< 0.5%1H-NMR (CDCl3)

References

  • Title: 4-Nitroaniline - Safety Data Sheet Source: West Liberty University / Sigma-Aldrich SDS Database URL: [Link]

  • Title: Effective Control of Liquid–Liquid Phase Separation and Nucleation Source: ResearchGate URL: [Link]

Sources

Method

Application Note: Synthesis and Evaluation of Agrochemical Benzimidazoles from 4-Fluoro-N,5-dimethyl-2-nitroaniline

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Rationale for the Scaffold In the development of modern agrochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale for the Scaffold

In the development of modern agrochemicals, the benzimidazole class remains a cornerstone for broad-spectrum fungicides. However, widespread resistance and stringent environmental regulations necessitate the design of next-generation derivatives[1]. 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) serves as a highly specialized, premium building block for synthesizing advanced fluorinated benzimidazoles[2].

As a Senior Application Scientist, I select this specific precursor for three critical mechanistic reasons:

  • Regiochemical Control via N-Methylation: Unsubstituted benzimidazoles suffer from annular tautomerism (rapid proton exchange between N1 and N3), which leads to mixtures of regioisomers during formulation. The pre-installed N-methyl group on this aniline directs cyclization to yield a single, crystallographically stable 1-methyl substituted regioisomer.

  • Metabolic Stability via Fluorination: The fluorine atom at the 4-position (which becomes the 5-position on the benzimidazole core) effectively blocks oxidative degradation by fungal cytochrome P450 enzymes. This structural fortification significantly extends the field half-life of the fungicide[3].

  • Enhanced Cuticular Penetration: The synergistic lipophilicity provided by the adjacent fluorine and methyl groups (at C4 and C5) optimizes the partition coefficient (logP), allowing the active ingredient to easily penetrate the waxy cuticles of plant leaves.

Synthetic Workflow & Mechanistic Insights

The transformation of 4-fluoro-N,5-dimethyl-2-nitroaniline into a bioactive fungicide is a two-step sequence: a chemoselective reduction followed by an oxidative cyclization[4].

SynthesisWorkflow A 4-Fluoro-N,5-dimethyl -2-nitroaniline B Step 1: Reduction (H2, 5% Pd/C, EtOH) A->B C Diamine Intermediate (Air-sensitive) B->C Chemoselective >90% Yield D Step 2: Cyclization (Aldehyde, Na2S2O5) C->D E Fluorinated Benzimidazole Agrochemical D->E Oxidative Condensation

Chemical synthesis workflow from nitroaniline to fluorinated benzimidazole.

Upon cyclization, the original C4-fluoro and C5-methyl groups map directly to the C5 and C6 positions of the benzimidazole ring, respectively, yielding 5-fluoro-1,6-dimethyl-1H-benzimidazole derivatives.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems . Visual cues and simple chromatographic checks are embedded within the steps to ensure the operator can verify the reaction's success in real-time without relying solely on post-reaction LC-MS.

Protocol A: Chemoselective Reduction to the Diamine

Objective: Convert 4-fluoro-N,5-dimethyl-2-nitroaniline to 4-fluoro-N1,5-dimethylbenzene-1,2-diamine. Causality: Catalytic hydrogenation is preferred over metal/acid reductions (e.g., Fe/HCl) to avoid heavy metal waste streams in agrochemical scale-ups. We utilize 5% Pd/C rather than 10% Pd/C to strictly prevent hydrodefluorination (the unwanted cleavage of the C-F bond).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-fluoro-N,5-dimethyl-2-nitroaniline (10.0 g, 54.3 mmol) in anhydrous ethanol (150 mL) within a high-pressure compatible flask.

  • Catalyst Addition: Carefully add 5% Pd/C (0.5 g, 5% w/w). Safety Note: Pd/C is pyrophoric; add under a blanket of argon.

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Stir vigorously under an H₂ atmosphere (1 atm via balloon) at 25°C for 4–6 hours.

  • Self-Validation (Visual & TLC): The starting material is a bright yellow/orange solution due to nitro-aromatic conjugation. As the reduction proceeds, the solution will turn colorless to pale brown. Confirm completion via TLC (Hexane:EtOAc 3:1); the starting material ( Rf​≈0.7 ) must completely disappear, replaced by a highly polar spot at the baseline ( Rf​≈0.2 ).

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with absolute ethanol (50 mL).

  • Storage: Concentrate the filtrate in vacuo. The resulting diamine is highly susceptible to air oxidation and should be used immediately in Protocol B.

Protocol B: Oxidative Cyclization to the Benzimidazole Core

Objective: Condense the diamine with an aryl aldehyde to form the fungicidal core. Causality: We employ sodium metabisulfite ( Na2​S2​O5​ ) as an oxidative cyclization agent. The initial condensation forms a Schiff base, which cyclizes to a benzimidazoline. The mild oxidant facilitates the final dehydrogenation to the aromatic benzimidazole without over-oxidizing the electron-rich fluorinated ring[1].

Step-by-Step Methodology:

  • Condensation: Dissolve the freshly prepared 4-fluoro-N1,5-dimethylbenzene-1,2-diamine (approx. 54.3 mmol) in DMF (100 mL).

  • Reagent Addition: Add 2-chlorobenzaldehyde (8.38 g, 59.7 mmol, 1.1 eq) and Na2​S2​O5​ (12.3 g, 65.1 mmol, 1.2 eq).

  • Heating: Stir the reaction mixture at 90°C for 6–8 hours.

  • Self-Validation (Precipitation): Quench the reaction by pouring the hot mixture into vigorously stirred ice-water (400 mL). The successful formation of the benzimidazole is validated by the immediate precipitation of a crystalline solid. Troubleshooting: If an oil forms, the oxidation is incomplete; extract with EtOAc and treat with a catalytic amount of p-toluenesulfonic acid.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water (3 x 50 mL) to remove DMF and bisulfite salts, and recrystallize from an ethanol/water mixture to yield the pure active ingredient.

Quantitative Yield & Optimization Data

To assist in process chemistry scale-up, the following table summarizes the optimization of the cyclization step (Protocol B) using various reagents.

Table 1: Optimization of Cyclization Conditions for 5-Fluoro-1,6-dimethyl-1H-benzimidazole Derivatives

EntryAldehyde / Acid SourceCatalyst / OxidantSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
12-Chlorobenzaldehyde Na2​S2​O5​ (1.2 eq)DMF90684% >98%
22-ChlorobenzaldehydeAir ( O2​ ), Cu(OAc)2​ EtOH801265%92%
3Formic Acid (85%)None (Direct Condensation)Neat100491% >99%
4Trifluoroacetic AcidHCl (conc.)Toluene110878%95%

Note: Direct condensation with Formic Acid (Entry 3) is highly efficient for producing C2-unsubstituted derivatives, whereas the Na2​S2​O5​ method (Entry 1) is the gold standard for aryl-substituted agrochemicals.

Agrochemical Mechanism of Action

Once synthesized, these fluorinated benzimidazoles act as potent systemic fungicides. They operate by binding to the β-tubulin subunits within fungal cells, preventing the polymerization of microtubules[2]. This halts mitotic spindle formation, effectively arresting cell division and leading to fungal death.

MOA A Fluorinated Benzimidazole Applied to Crop B Cuticular Penetration (Enhanced by F-substitution) A->B C Binding to Fungal β-Tubulin B->C D Inhibition of Microtubule Polymerization C->D High Affinity Binding E Arrest of Mitosis & Hyphal Growth Cessation D->E Fungal Cell Death

Mechanism of action for fluorinated benzimidazole fungicides targeting β-tubulin.

References

  • Chem-Impex . 4-Fluoro-2-nitroaniline - Chem-Impex. 3

  • Oriental Journal of Chemistry . Synthesis and in vitro antifungal evaluation of benzoimidazolyl-piperazinyl-phenylmethanone derivatives. 4

  • PMC (National Institutes of Health) . Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major...1

  • Smolecule . Buy 5-Fluoro-4-methylbenzimidazole | 1360938-47-1 - Smolecule. 2

Sources

Application

Derivatization methods for 4-fluoro-N,5-dimethyl-2-nitroaniline in organic synthesis

Title: Advanced Derivatization Strategies for 4-Fluoro-N,5-dimethyl-2-nitroaniline in Medicinal Chemistry Executive Summary 4-Fluoro-N,5-dimethyl-2-nitroaniline is a highly functionalized aromatic building block frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Advanced Derivatization Strategies for 4-Fluoro-N,5-dimethyl-2-nitroaniline in Medicinal Chemistry

Executive Summary 4-Fluoro-N,5-dimethyl-2-nitroaniline is a highly functionalized aromatic building block frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. The presence of a bioisosteric fluorine atom, a reducible nitro group, and a secondary amine provides a versatile scaffold for divergent synthesis. This application note details three field-proven derivatization pathways: chemoselective nitro reduction, benzimidazole cyclization, and regioselective electrophilic bromination.

Workflow Overview

The derivatization of 4-fluoro-N,5-dimethyl-2-nitroaniline can be directed toward various heterocyclic and substituted aromatic systems depending on the selected reaction conditions.

G sub 4-Fluoro-N,5-dimethyl- 2-nitroaniline diam 4-Fluoro-N1,5-dimethylbenzene- 1,2-diamine sub->diam Nitro Reduction (Pd/C, H2) acyl N-Acyl/Sulfonyl Derivatives sub->acyl N-Acylation (AcCl/TEA) bromo 6-Bromo Derivative sub->bromo Bromination (NBS) benz Benzimidazole Derivatives diam->benz Cyclization (Aldehyde)

Figure 1: Divergent derivatization pathways for 4-fluoro-N,5-dimethyl-2-nitroaniline.

Chemoselective Nitro Reduction (Pathway A)

Causality & Mechanistic Insight: The reduction of the nitro group to yield 4-fluoro-N1,5-dimethylbenzene-1,2-diamine is a critical first step for synthesizing fused heterocycles. While Béchamp reduction (Fe/HCl) is a classic method, catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred for its atom economy and clean workup. The mechanism involves the stepwise reduction of the nitro group on the Pd surface (–NO₂ → –NO → –NHOH → –NH₂) [1]. Crucially, while Pd/C can cause hydrogenolysis of C-Br or C-I bonds, the highly stable C-F bond (~116 kcal/mol) remains intact under standard hydrogenation conditions (room temperature, 1 atm H₂), ensuring excellent chemoselectivity.

Protocol 1: Pd/C Catalyzed Hydrogenation

  • Setup: In a 100 mL round-bottom flask, dissolve 4-fluoro-N,5-dimethyl-2-nitroaniline (10 mmol) in 30 mL of anhydrous ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol Pd, 1 mol%) under an inert argon atmosphere to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen balloon (1 atm) at 25 °C.

  • Monitoring: Stir vigorously for 4-6 hours. Monitor the disappearance of the yellow nitro starting material via TLC (Hexanes:EtOAc, 3:1).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the 1,2-diamine as a pale solid. Store under argon to prevent air oxidation.

Benzimidazole Ring Formation (Pathway B)

Causality & Mechanistic Insight: The resulting 1,2-diamine is a classic precursor for 2-substituted benzimidazoles. The reaction with an aldehyde proceeds via a well-established mechanism: initial condensation to form a Schiff base (imine), followed by acid-catalyzed intramolecular cyclization to an aminal intermediate. A final oxidation step (often facilitated by air or a mild oxidant) aromatizes the system to yield the stable benzimidazole core [2].

Mechanism step1 1,2-Diamine Intermediate step2 Schiff Base (Imine) Formation step1->step2 + Aldehyde (R-CHO) step3 Intramolecular Cyclization (Aminal Formation) step2->step3 H+ catalysis step4 Oxidation / Aromatization step3->step4 Air or Oxidant step5 Substituted Benzimidazole step4->step5

Figure 2: Mechanistic sequence of benzimidazole formation from 1,2-diamines.

Protocol 2: Oxidative Cyclization with Aldehydes

  • Setup: Dissolve the crude 4-fluoro-N1,5-dimethylbenzene-1,2-diamine (5 mmol) and the desired aldehyde (5.2 mmol) in 20 mL of N,N-dimethylformamide (DMF).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%) and sodium metabisulfite (Na₂S₂O₅, 1.2 equiv) as an oxidative promoter.

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours open to the air.

  • Workup: Cool the mixture to room temperature and pour into 100 mL of ice water. Neutralize with saturated NaHCO₃ solution.

  • Isolation: Extract with ethyl acetate (3 x 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography.

Regioselective Electrophilic Bromination (Pathway C)

Causality & Mechanistic Insight: Direct electrophilic aromatic substitution of 4-fluoro-N,5-dimethyl-2-nitroaniline offers a fascinating case study in synergistic directing effects. The aromatic ring has two open positions: C3 and C6.

  • The strongly activating –NHCH₃ group (C1) directs ortho/para (C6 is ortho).

  • The activating –CH₃ group (C5) directs ortho/para (C6 is ortho).

  • The strongly deactivating –NO₂ group (C2) directs meta (C6 is meta).

Conversely, C3 is only directed by the mildly deactivating –F group (C4). Therefore, the electronic effects of the amino, methyl, and nitro groups synergistically activate and direct the incoming bromonium ion exclusively to the C6 position [3].

Protocol 3: Bromination using NBS

  • Setup: Dissolve 4-fluoro-N,5-dimethyl-2-nitroaniline (5 mmol) in 15 mL of anhydrous DMF.

  • Reagent Addition: Protect the flask from light. Slowly add N-Bromosuccinimide (NBS, 5.2 mmol) in small portions at 0 °C to prevent over-bromination.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Pour the dark mixture into 50 mL of water to precipitate the product.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure 6-bromo-4-fluoro-N,5-dimethyl-2-nitroaniline.

Quantitative Data & Yield Analysis

Derivatization MethodReagents / CatalystTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
Nitro Reduction H₂ (1 atm), 10% Pd/C, EtOH254 - 692 - 96%>98%
Benzimidazole Synthesis Aldehyde, p-TSA, Na₂S₂O₅, DMF801278 - 85%>95%
C6-Bromination NBS, DMF, Dark0 → 25288 - 91%>97%

References

  • Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). OrgoSolver. Available at: [Link]

Method

Application Notes &amp; Protocols: Cross-Coupling Reactions of 4-fluoro-N,5-dimethyl-2-nitroaniline

Abstract This guide provides a comprehensive technical overview and detailed experimental protocols for the transition-metal-catalyzed cross-coupling of 4-fluoro-N,5-dimethyl-2-nitroaniline. This electron-deficient aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the transition-metal-catalyzed cross-coupling of 4-fluoro-N,5-dimethyl-2-nitroaniline. This electron-deficient aryl fluoride is a valuable building block in medicinal chemistry and materials science. Its derivatization via modern synthetic methods is crucial for generating novel molecular entities. We address the inherent challenge of C(sp²)–F bond activation by leveraging the substrate's electronic properties. This document details optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering researchers a robust framework for catalyst selection, reaction optimization, and troubleshooting.

Introduction: Strategic Importance and Synthetic Challenges

4-fluoro-N,5-dimethyl-2-nitroaniline is a highly functionalized aromatic scaffold. The strategic placement of a fluorine atom, a nitro group, and an N-methylaniline moiety offers multiple points for synthetic diversification. Cross-coupling reactions provide a powerful platform to forge new carbon-carbon and carbon-heteroatom bonds at the C4-position, enabling the systematic exploration of chemical space in drug discovery and materials development programs.

The primary obstacle in coupling reactions involving aryl fluorides is the formidable strength of the C–F bond (approx. 126 kcal/mol), which makes the requisite oxidative addition step of the catalytic cycle kinetically challenging.[1] However, the potent electron-withdrawing nitro group at the C2-position significantly activates the C4-fluorine atom. This activation lowers the energy barrier for oxidative addition, rendering 4-fluoro-N,5-dimethyl-2-nitroaniline a viable and attractive substrate for a range of cross-coupling transformations.[2][3]

This document outlines field-proven methodologies, explaining the rationale behind the selection of catalysts, ligands, bases, and solvents to achieve high-yield conversions for this specific substrate class.

Core Mechanistic Principles: Activating the C–F Bond

Most palladium- or nickel-catalyzed cross-coupling reactions proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The successful application of this cycle to an aryl fluoride hinges on overcoming the initial, often rate-limiting, oxidative addition step.

Catalytic_Cycle cluster_cycle General Cross-Coupling Cycle Pd0 Pd(0)Ln PdII_OA Ar-Pd(II)(F)Ln Pd0->PdII_OA Oxidative Addition ArNu Ar–Nu (Product) PdII_TM Ar-Pd(II)(Nu)Ln PdII_OA->PdII_TM Transmetalation PdII_TM->Pd0 Reductive Elimination ArF Ar–F (Substrate) ArF->PdII_OA NuM Nu–M (Coupling Partner) NuM->PdII_TM Experimental_Workflow start Start prep Prepare Schlenk Flask (Dry, Inert Atmosphere) start->prep add_solids Add Substrate, Catalyst, Ligand, and Base prep->add_solids add_liquids Add Degassed Solvent & Liquid Coupling Partner add_solids->add_liquids react Heat to Target Temperature with Vigorous Stirring add_liquids->react monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) react->monitor workup Quench Reaction & Perform Aqueous Work-up monitor->workup purify Purify by Column Chromatography or Recrystallization workup->purify char Characterize Product (NMR, HRMS) purify->char end End char->end

Caption: Standard workflow for setting up a cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 4-fluoro-N,5-dimethyl-2-nitroaniline (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • BrettPhos (6.0 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 4-fluoro-N,5-dimethyl-2-nitroaniline, phenylboronic acid, and K₃PO₄.

  • In a glovebox, add Pd₂(dba)₃ and BrettPhos to the flask. If a glovebox is unavailable, add the solids and purge the flask with argon for 10-15 minutes.

  • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of 0.1 M.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 4-fluoro-N,5-dimethyl-2-nitroaniline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd(OAc)₂ (2.0 mol%)

  • XPhos (4.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and NaOt-Bu to a flame-dried Schlenk flask.

  • Remove the flask from the glovebox, add 4-fluoro-N,5-dimethyl-2-nitroaniline.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (to 0.2 M concentration) followed by morpholine via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent and purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling with Phenylacetylene

Materials:

  • 4-fluoro-N,5-dimethyl-2-nitroaniline (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2.0 mol%)

  • Copper(I) Iodide (CuI) (4.0 mol%)

  • Triethylamine (Et₃N), anhydrous

Procedure:

  • To a flame-dried Schlenk flask, add 4-fluoro-N,5-dimethyl-2-nitroaniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine via syringe to a concentration of 0.15 M.

  • Add phenylacetylene via syringe and stir the mixture at 60 °C for 6-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, dilute with dichloromethane, and filter through Celite® to remove catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with 1M HCl (to remove excess amine), water, and brine.

  • Dry the organic phase over Na₂SO₄, concentrate, and purify by silica gel chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient C-F activation.3. Poor quality reagents/solvents.1. Ensure rigorous inert atmosphere and use freshly opened/purified reagents.2. Increase temperature; screen alternative, more electron-rich ligands; switch to a Nickel catalyst system.<[6]br>3. Use anhydrous solvents and high-purity reagents.
Formation of Side Products 1. Hydrodefluorination: Catalyst reacts with trace water or protic sources.2. Homocoupling (Suzuki): Reaction of boronic acid with itself.3. Glaser Coupling (Sonogashira): Dimerization of the alkyne.1. Ensure strictly anhydrous conditions.2. Add boronic acid slowly or use a higher ratio of aryl fluoride.3. Minimize oxygen exposure; run the reaction under more dilute conditions.
Decomposition of Substrate The nitro group can be sensitive to highly reductive conditions or very high temperatures.Maintain recommended temperature ranges. If reduction is observed, ensure the system is free of potential reducing agents.

Conclusion

4-fluoro-N,5-dimethyl-2-nitroaniline is a versatile substrate for cross-coupling reactions, provided that appropriate catalytic systems are employed to activate the robust C-F bond. The protocols and principles outlined in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings offer reliable starting points for the synthesis of a wide array of novel derivatives. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively troubleshoot and adapt these methods for their specific synthetic targets, accelerating progress in drug discovery and materials science.

References

  • Nakao, Y., & Hiyama, T. (2011). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides. Accounts of Chemical Research, 44(3), 192-201. [Link]

  • Jiang, X., & Sharpless, K. B. (2015). Aryl Fluorosulfates: Versatile Building Blocks in Organic Synthesis. Angewandte Chemie International Edition, 54(28), 8094-8106. [Link]

  • Ahrens, T., et al. (2015). Functionalization of C–F Bonds. Chemical Reviews, 115(2), 931-972. [Link]

  • Zhu, F., & Wang, Z. X. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry, 79(9), 4285-4292. [Link]

  • Shen, W. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. Journal of the American Chemical Society, 125(6), 1572-1573. [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Syracuse University Surface. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1148-1154. [Link]

  • Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]

  • Wang, L., et al. (2013). Transition-Metal-Free Sonogashira-Type Cross-Coupling of Alkynes with Fluoroarenes. Organic Letters, 15(13), 3258-3261. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The Buchwald‐Hartwig Amination of Nitroarenes. ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]

  • Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. [Link]

  • LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. [Link]

  • Synthesis of 4,5-difluoro-2-nitroaniline. PrepChem. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Method for synthesizing 4-fluoro-2-nitroaniline by using microchannel reactor.
  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3043-3054. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

  • Cross-Coupling Reactions of Nitroarenes. PubMed. [Link]

  • Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Outreach. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Fluoro-N,5-dimethyl-2-nitroaniline Synthesis

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists troubleshooting the synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline. The most efficient and scalable pathway utilizes a regioselective Nucleophilic Aromatic Substitution (SNAr) of[1] with methylamine.

Below, we dissect the mechanistic causality, provide a self-validating experimental protocol, and address common yield-limiting issues encountered at the bench.

Mechanistic Workflow & Causality

To optimize yield, one must understand the electronic environment of the starting material. The nitro group at the C4 position exerts a strong electron-withdrawing effect, highly activating the ortho-fluorine (C5) toward nucleophilic attack. Conversely, the C2-fluorine is meta to the nitro group and lacks this resonance stabilization, rendering it largely unreactive under mild conditions.

When methylamine is introduced, it selectively attacks the C5 position, forming a stabilized Meisenheimer complex before eliminating hydrogen fluoride to restore aromaticity. Yield loss typically occurs when competing nucleophiles (like hydroxide ions from aqueous reagents) attack the activated C5 position, or when volatile methylamine escapes the reaction vessel.

SNAr_Pathway SM 2,5-Difluoro-4-nitrotoluene (Starting Material) Complex Meisenheimer Complex (C5-Attack, Ortho to NO2) SM->Complex + MeNH2 (Regioselective attack) Byproduct 4-Fluoro-5-methyl-2-nitrophenol (Hydrolysis Byproduct) SM->Byproduct + OH- (Aqueous conditions) Reagent Methylamine (MeNH2) Nucleophile Reagent->Complex Product 4-Fluoro-N,5-dimethyl-2-nitroaniline (Target Product) Complex->Product - HF (Rearomatization)

Fig 1. Regioselective SNAr pathway and potential hydrolysis side reaction.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. At each step, observable physical or chemical changes confirm that the reaction is proceeding correctly, eliminating the need for blind progression.

Step 1: Preparation & Solvation

  • Action: Dissolve 1.0 equivalent of 2,5-difluoro-4-nitrotoluene in anhydrous absolute ethanol (0.5 M concentration).

  • Causality: Ethanol is chosen over water to strictly exclude hydroxide ions, preventing the formation of phenol byproducts.

  • Validation: The starting material dissolves completely to form a clear, pale-yellow solution.

Step 2: Controlled Nucleophile Addition

  • Action: Cool the vessel to 0 °C. Add 3.0 equivalents of methylamine (33% w/w in absolute ethanol) dropwise over 15 minutes.

  • Causality: SNAr on fluorinated nitroarenes is highly exothermic. Dropwise addition at 0 °C prevents thermal spikes that could drive non-selective substitution at the C2-fluorine.

  • Validation: Upon addition, the solution immediately transitions from pale yellow to a deep, vibrant orange. This chromophoric shift is the visual confirmation of the Meisenheimer complex and subsequent nitroaniline formation.

Step 3: Sealed Reaction

  • Action: Seal the reaction vessel (e.g., a pressure tube) and allow it to warm to 25 °C. Stir for 4 hours.

  • Causality: Methylamine is a highly volatile gas (bp -6 °C). An open flask will result in reagent off-gassing, stalling the reaction and leaving unreacted starting material.

  • Validation: Perform TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.7) will be completely absent, replaced by a single bright yellow product spot (Rf ~0.4).

Step 4: Work-up & Isolation

  • Action: Quench with ice water. Extract with ethyl acetate. Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Causality: The mild acidic wash protonates and removes any residual methylamine into the aqueous phase without degrading the weakly basic nitroaniline product.

  • Validation: The aqueous layer remains colorless (confirming no product loss), while the organic layer retains the intense orange color of the pure 4-fluoro-N,5-dimethyl-2-nitroaniline.

Workflow Prep 1. Preparation Dissolve SM in EtOH Add 2. Addition Dropwise MeNH2 at 0°C Prep->Add React 3. Reaction Stir at RT in Sealed Tube Add->React Workup 4. Work-up Quench, Extract & Purify React->Workup

Fig 2. Optimized self-validating experimental workflow for SNAr synthesis.

Troubleshooting & FAQs

Q: I am seeing a significant amount of a hydroxylated byproduct (15-20%). How do I prevent this? A: This is a classic solvent/reagent mismatch. If you are using aqueous methylamine (e.g., 40% in water), the water acts as a source of hydroxide ions under basic conditions. Hydroxide is a strong nucleophile and competes with methylamine for the activated C5 position, yielding 4-fluoro-5-methyl-2-nitrophenol. Solution: Switch strictly to anhydrous methylamine in ethanol (33% w/w) or THF (2.0 M).

Q: My yield is stuck at ~55%, and TLC shows unreacted starting material. Adding heat only causes degradation. What is the issue? A: The issue is reagent depletion, not activation energy. Heating an open or loosely capped flask causes the methylamine to evaporate before the reaction can reach completion. Solution: Conduct the reaction in a sealed pressure tube at ambient temperature (25 °C). The ortho-fluorine is sufficiently activated by the nitro group that elevated temperatures are unnecessary and only promote side reactions.

Q: How can I scale this up safely given the exothermic nature of SNAr? A: Batch scale-up of nitro-aromatic SNAr reactions poses a significant risk of thermal runaway. For industrial or multi-gram scale-up, transition the protocol to a [2]. Flow chemistry provides superior heat dissipation and mass transfer, allowing for higher temperatures and shorter residence times (e.g., 50-200 seconds) while maintaining >90% yields and suppressing explosivity risks associated with[3].

Quantitative Data: Yield Optimization Matrix

The following table summarizes the impact of varying reaction parameters on the final yield and impurity profile of 4-fluoro-N,5-dimethyl-2-nitroaniline.

Reaction ConditionsSolvent SystemTemperatureYield (%)Primary Impurity / Issue
40% MeNH₂ (aq)Water / THF25 °C62%4-Fluoro-5-methyl-2-nitrophenol (18%)
33% MeNH₂ (EtOH)Ethanol50 °C (Open Flask)58%Unreacted Starting Material (35%)
33% MeNH₂ (EtOH)Ethanol25 °C (Sealed Tube)89%Trace di-substituted product (<2%)
Continuous Flow (MeNH₂)Ethanol40 °C (2 min res. time)96%None detected (Optimal scalability)
References
  • Organic Process Research & Development. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." ACS Publications. URL:[Link]

  • Google Patents. "WO2024104462A1 - Gpr17 modulators and uses thereof." (Details on 2,5-difluoro-4-nitrotoluene precursors).

Sources

Optimization

Minimizing byproducts and impurities during 4-fluoro-N,5-dimethyl-2-nitroaniline production

Welcome to the technical support and troubleshooting guide for the synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline. This guide is designed for researchers and drug development professionals who need to scale up this cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 4-fluoro-N,5-dimethyl-2-nitroaniline. This guide is designed for researchers and drug development professionals who need to scale up this critical pharmaceutical intermediate while strictly controlling impurity profiles.

The synthesis relies on the Nucleophilic Aromatic Substitution (SNAr) of 1,4-difluoro-2-methyl-5-nitrobenzene with methylamine. While seemingly straightforward, the presence of two competitive electrophilic sites (the C1 and C4 fluorines) demands precise kinetic control to prevent the formation of regioisomers, over-reaction products, and hydrolytic impurities.

Part 1: Mechanistic Insights & Regioselectivity

To effectively troubleshoot a reaction, one must first understand the fundamental causality of the molecular interactions. The SNAr reaction proceeds via a two-step addition-elimination mechanism, characterized by the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex [1].

The regioselectivity of this reaction is governed by the powerful electron-withdrawing nature of the nitro (-NO₂) group. The nitro group strongly activates the ortho and para positions of the aromatic ring toward nucleophilic attack by stabilizing the electron-rich intermediate[2].

  • The Favored Pathway: The fluorine at the C4 position is ortho to the nitro group. Attack here leads to a highly stabilized Meisenheimer complex, resulting in a low activation energy (Ea) and rapid substitution.

  • The Unfavored Pathway: The fluorine at the C1 position is meta to the nitro group and ortho to the electron-donating methyl group. This position is electronically deactivated, requiring a much higher Ea for substitution to occur[3].

SNAr_Pathway SM 1,4-Difluoro-2-methyl-5-nitrobenzene (Starting Material) Favored Favored Attack (C4) Ortho to NO2 SM->Favored Fast (Low Ea) Unfavored Unfavored Attack (C1) Meta to NO2 SM->Unfavored Slow (High Ea) MeNH2 Methylamine (Nucleophile) MeNH2->Favored MeNH2->Unfavored Product 4-Fluoro-N,5-dimethyl-2-nitroaniline (Target Product) Favored->Product Regioisomer 4-Fluoro-N,2-dimethyl-5-nitroaniline (Regioisomer Impurity) Unfavored->Regioisomer BisSub Bis-substituted Diamine (Over-reaction) Product->BisSub Excess MeNH2 High Temp

Figure 1: Regioselective SNAr pathway and common impurity formation.

Part 2: Troubleshooting FAQs

Q1: I am observing a significant bis-substituted impurity (+31 Da by LC-MS). How do I prevent this over-reaction?

Causality: The bis-substituted impurity (N,N'-dimethyl-2-methyl-5-nitro-1,4-benzenediamine) forms when excess methylamine attacks the remaining C1 fluorine of your newly formed product. Although the C1 position is deactivated, high local concentrations of the nucleophile combined with elevated temperatures provide enough thermal energy to overcome the kinetic barrier[3]. Solution: Strictly control your stoichiometry to 1.05 equivalents of methylamine. Utilize a syringe pump for slow, dropwise addition to maintain a low steady-state concentration of the nucleophile, preventing it from reacting with the product.

Q2: My HPLC shows a closely eluting peak with the exact same mass as the product. What is it, and how can I eliminate it?

Causality: This is the regioisomer, 4-fluoro-N,2-dimethyl-5-nitroaniline, formed by the unfavored nucleophilic attack at the C1 fluorine. Even in highly regioselective systems, elevated temperatures erode kinetic differentiation, allowing the higher-energy transition state to be accessed[2]. Solution: Lower the reaction temperature to 0°C during the initial addition phase. Let the reaction slowly warm to room temperature only after the addition is complete. This maximizes the kinetic selectivity for the ortho-substitution.

Q3: We are detecting a phenolic byproduct (-1 Da relative to the starting material). Where is this coming from?

Causality: Phenolic byproducts (e.g., 4-fluoro-5-methyl-2-nitrophenol) form via hydrolysis. If water is present in your solvent or reagents, hydroxide (OH⁻) acts as a competing, highly reactive nucleophile in the SNAr process, displacing the activated fluorine[1]. Solution: Transition to strictly anhydrous solvents (e.g., dry THF) and ensure your methylamine source is non-aqueous (e.g., a 2.0 M solution in THF rather than an aqueous solution).

Troubleshooting Issue Impurity Detected in HPLC Type Identify Impurity Type Issue->Type Imp1 Bis-substituted Diamine Type->Imp1 m/z +31 Da vs SM Imp2 Regioisomer Type->Imp2 Same m/z, diff RT Imp3 Phenolic Byproduct Type->Imp3 m/z -1 Da (OH vs F) Sol1 Reduce MeNH2 to 1.05 eq Control Addition Rate Imp1->Sol1 Sol2 Lower Temp (0°C to RT) Imp2->Sol2 Sol3 Use Anhydrous Solvents Dry Reagents Imp3->Sol3

Figure 2: Logical troubleshooting workflow for impurity minimization.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal impact of reaction parameters on the final impurity profile. Use this matrix to benchmark your own HPLC results.

Reaction ConditionEquivalents of MeNH₂Target Product Purity (%)Regioisomer (%)Bis-substituted (%)Phenolic Byproduct (%)
60°C, Aqueous MeNH₂2.5 eq65.28.418.18.3
25°C, THF1.5 eq88.54.26.8< 0.5
0°C to RT, Anhy. THF 1.05 eq 98.7 < 0.5 < 0.5 Not Detected

Part 4: Validated Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that dictate whether the reaction should proceed, ensuring you do not carry impurities into the workup phase.

Step 1: Preparation & Inert Atmosphere

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and an addition funnel.

  • Purge the system with ultra-high purity Argon for 15 minutes to displace ambient moisture.

Step 2: Reagent Dissolution

  • Charge the flask with 10.0 g (57.8 mmol) of 1,4-difluoro-2-methyl-5-nitrobenzene.

  • Add 150 mL of anhydrous Tetrahydrofuran (THF). Stir at 400 RPM until complete dissolution is achieved. Self-Validation: The solution must be completely clear; any turbidity indicates moisture or degraded starting material.

  • Cool the reaction mixture to exactly 0°C using an ice/brine bath.

Step 3: Controlled Nucleophile Addition

  • Load the addition funnel with 30.3 mL of a 2.0 M solution of methylamine in THF (60.6 mmol, 1.05 eq).

  • Add the methylamine solution dropwise over 45 minutes.

  • Critical Control Parameter: Monitor the internal temperature probe. The exothermic SNAr reaction must not cause the internal temperature to exceed 5°C. Adjust the drip rate if necessary.

Step 4: In-Process Control (IPC) & Maturation

  • Once addition is complete, remove the ice bath and allow the reaction to warm to 20°C over 2 hours.

  • IPC Checkpoint: Extract a 50 µL aliquot, quench in 1 mL of acetonitrile, and run a rapid LC-MS.

  • Validation Logic:

    • If Starting Material is > 1%: Add an additional 0.02 eq of MeNH₂ and stir for 30 mins.

    • If Starting Material is < 1%: Proceed to Step 5.

Step 5: Quench & Extraction

  • Quench the reaction by slowly adding 50 mL of a cold 5% aqueous citric acid solution. This mildly acidic quench protonates any trace unreacted methylamine, shifting it to the aqueous layer and halting further SNAr activity.

  • Extract the mixture with Ethyl Acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 6: Crystallization

  • Recrystallize the crude orange solid from a mixture of hot ethanol/water (80:20) to afford 4-fluoro-N,5-dimethyl-2-nitroaniline as highly pure crystalline needles.

Part 5: References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[Link][1]

  • American Chemical Society (ACS) Publications. "Predicting Regioselectivity in Nucleophilic Aromatic Substitution."[Link][2]

  • Harvard DASH Repository. "Concerted nucleophilic aromatic substitutions."[Link][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues for 4-fluoro-N,5-dimethyl-2-nitroaniline in Catalytic Reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the catalytic reduction or cross-coupling of highly subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the catalytic reduction or cross-coupling of highly substituted nitroanilines.

The compound 4-fluoro-N,5-dimethyl-2-nitroaniline is a notoriously challenging substrate[1]. Its rigid aromatic core, combined with the electron-withdrawing fluoro/nitro groups and electron-donating methyl/amine groups, creates a strong crystalline lattice with intense intermolecular dipole interactions. This often results in poor solubility in standard reaction solvents, leading to sluggish kinetics, incomplete conversion, and apparent catalyst deactivation.

This guide provides field-proven, self-validating protocols and mechanistic insights to overcome these solubility barriers without compromising the integrity of your catalytic cycle.

Troubleshooting Guide & FAQs

Q1: Why does 4-fluoro-N,5-dimethyl-2-nitroaniline exhibit such poor solubility, and how does this affect the catalytic cycle?

Causality & Mechanism: The solubility of a substrate directly dictates its availability at the catalyst-solvent interface. 4-fluoro-N,5-dimethyl-2-nitroaniline possesses a highly polarized structure. In non-polar solvents (like toluene or hexanes), the solvent-solute interactions are insufficient to overcome the crystal lattice energy. Conversely, in purely aqueous systems, its hydrophobic aromatic backbone prevents dissolution.

When solubility is low, the reaction becomes mass-transfer limited. The catalyst (e.g., Pd/C or homogeneous transition metal complexes) is starved of the substrate. Furthermore, if intermediate hydroxylamines or partially reduced species precipitate directly onto the catalyst surface, it leads to active site blockage—a phenomenon often misdiagnosed as chemical catalyst poisoning[2].

Q2: How do I rationally select a solvent system to improve solubility and reaction rates?

Expert Insight: Do not rely on a single solvent. A binary solvent system (co-solvents) is almost always required for complex nitroarenes. Statistical analyses of solvent effects in nitroarene hydrogenation reveal that protic solvents (like methanol or 2,2,2-trifluoroethanol) significantly enhance conversion due to their hydrogen-bond donor/acceptor abilities, which stabilize the transition states during N-O bond cleavage[3][4].

However, to dissolve the hydrophobic core of 4-fluoro-N,5-dimethyl-2-nitroaniline, an aprotic organic co-solvent (like 1,4-dioxane or THF) is necessary to break the initial lattice.

Table 1: Quantitative Comparison of Solvent Parameters for Nitroarene Hydrogenation

Solvent SystemDipole Moment (D)H-Bond Donor Capacity (α)Relative Substrate SolubilityImpact on Catalytic Rate
Toluene (Neat) 0.360.00LowVery Slow (Mass transfer limited)
Methanol (Neat) 1.700.98ModerateFast (Good H-shuttling), but risks precipitation
1,4-Dioxane / H₂O (4:1) 0.45 (Dioxane)High (H₂O)High (Biphasic)Moderate-Fast (Requires vigorous agitation)
THF / Methanol (1:1) 1.75 (THF)0.98 (MeOH)Very HighVery Fast (Optimal solvation & H-transfer)
Q3: If I use a biphasic system (e.g., Dioxane/Water) to dissolve all components, my reaction is still slow. What is the solution?

Causality & Solution: In biphasic systems, the reaction rate is strictly limited by the interfacial surface area between the organic phase (containing the nitroaniline and catalyst) and the aqueous phase (containing hydrogen donors, reductants, or base).

To resolve this, introduce a Phase-Transfer Catalyst (PTC) [5]. Quaternary ammonium salts like Tetrabutylammonium bromide (TBAB) facilitate the transport of ionic species across the phase boundary, drastically reducing the activation energy required for mass transfer.

MassTransfer A Organic Phase (THF) Substrate: 4-fluoro-N,5-dimethyl-2-nitroaniline C Interfacial Phase Boundary (Vigorous Agitation >800 rpm) A->C Substrate Diffusion B Aqueous Phase / Protic Solvent H2 Donor & PTC (TBAB) B->C H2 / Proton Transfer D Catalyst Surface (Pd/C) Adsorption & N-O Cleavage C->D PTC-Assisted Transport E Product Desorption (Diamine Derivative) D->E Catalytic Reduction

Mechanistic workflow of biphasic mass transfer in catalytic hydrogenation.

Q4: What is a self-validating experimental protocol for the catalytic hydrogenation of this compound?

Trustworthiness: A self-validating protocol includes built-in checks to ensure that a failure is identifiable at a specific step, rather than at the very end of a 24-hour reaction.

Protocol: Biphasic Catalytic Hydrogenation of 4-fluoro-N,5-dimethyl-2-nitroaniline

  • Step 1: Substrate Solvation Check (Validation Step)

    • Weigh 1.0 mmol of 4-fluoro-N,5-dimethyl-2-nitroaniline.

    • Add 4 mL of THF and stir at room temperature.

    • Validation: The solution must become completely clear. If particulate remains, gently warm to 40°C. Do not proceed until complete dissolution is achieved.

  • Step 2: Co-solvent & Catalyst Addition

    • Add 4 mL of Methanol (or Water if using a water-soluble H₂ donor like ammonia borane[6]).

    • Under an inert Argon atmosphere, add 5 mol% of 10% Pd/C.

    • Caution: Dry Pd/C is highly pyrophoric; always add to the solvent under an inert gas blanket[7].

  • Step 3: Reaction Initiation & Mass Transfer Optimization

    • If using a biphasic aqueous mixture, add 10 mol% TBAB (Phase-Transfer Catalyst)[5].

    • Purge the vessel with H₂ gas three times, then attach an H₂ balloon or pressurize to 2-5 bar in an autoclave.

    • Stir vigorously (>800 rpm) to create a micro-emulsion, maximizing the interfacial surface area.

  • Step 4: Monitoring (Validation Step)

    • Monitor via TLC or LC-MS after 2 hours.

    • Validation: Look for the disappearance of the bright yellow nitro compound. If the reaction stalls at the intermediate hydroxylamine, increase the H₂ pressure or add a mild acid (e.g., 1 eq acetic acid) to promote the final reduction step.

  • Step 5: Workup

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst[2]. Wash the pad thoroughly with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the corresponding 4-fluoro-N,5-dimethylbenzene-1,2-diamine.

Q5: What if the compound is completely intractable in solution, even with co-solvents?

Expertise: If solution-phase chemistry fails entirely due to extreme crystallization, consider solid-state mechanochemical reduction or cross-coupling. Recent advances in ball-milling catalysis demonstrate that poorly soluble or entirely insoluble aryl substrates can undergo highly efficient Pd-catalyzed reactions in a stainless-steel ball mill without any solvent, bypassing the thermodynamic solubility barrier entirely[8].

TroubleshootingTree N1 Poor Solubility in Catalytic Reaction N2 Is the substrate completely insoluble at RT? N1->N2 N3 Use Binary Co-solvent System (e.g., THF/MeOH) N2->N3 No, partially soluble N6 Consider Mechanochemistry (Ball Milling) N2->N6 Yes, intractable N4 Is the reaction mass-transfer limited? N3->N4 N5 Add Phase-Transfer Catalyst (TBAB) N4->N5 Yes, biphasic stalling N4->N6 Catalyst poisoning observed

Step-by-step troubleshooting decision tree for resolving substrate solubility issues.

References
  • Digitellinc - Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.[Link]

  • RSC Publishing - A solvent-selection strategy for the hydrogenation reaction inside a tubular-flow reactor through a statistical approach.[Link]

  • ChemRxiv - Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles.[Link]

  • NIH - Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.[Link]

  • ChemistryViews - Solid-State Cross-Coupling Overcomes Solubility Issues.[Link]

Sources

Optimization

Optimizing reaction temperature for 4-fluoro-N,5-dimethyl-2-nitroaniline coupling

Technical Support Center: Optimizing Reaction Temperature for 4-Fluoro-N,5-dimethyl-2-nitroaniline Coupling Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Temperature for 4-Fluoro-N,5-dimethyl-2-nitroaniline Coupling

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists working with 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7). Coupling this specific building block—typically via palladium-catalyzed Buchwald-Hartwig amination—presents a unique thermodynamic challenge. The ortho-nitro group severely deactivates the secondary amine, requiring elevated temperatures to drive the catalytic cycle[1]. However, excessive heat triggers competing degradation pathways, including nitro reduction and catalyst poisoning[2].

This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to help you pinpoint the exact thermal "sweet spot" for your reaction.

Part 1: Mechanistic Insight & FAQs

Q1: Why does my C-N coupling reaction stall completely at 80°C? A: At 80°C, the reaction lacks the kinetic energy required for the amine coordination and deprotonation steps. The ortho-nitro group strongly withdraws electron density from the N-methylamine via resonance and inductive effects. This delocalization makes the nitrogen lone pair a remarkably poor nucleophile[1]. While the oxidative addition of the aryl halide to Pd(0) occurs readily at lower temperatures, the deactivated amine cannot effectively displace the halide on the Pd(II) complex unless the temperature is raised above 95°C.

Q2: I increased the temperature to 130°C to force the reaction, but the solution turned black and yield dropped. What happened? A: You have exceeded the thermal stability threshold of the catalytic system, leading to two major failure modes:

  • Catalyst Degradation (Pd Black): At 130°C, the nitro group can act as an oxidant, oxidizing the electron-rich phosphine ligands. Without ligand support, the palladium reduces to inactive elemental palladium (Pd black), halting the catalytic cycle[3].

  • Thermally Induced Nitro Reduction: High temperatures in the presence of transition metals and basic media can induce partial reduction of the nitro group, leading to complex oligomeric mixtures and off-target cross-coupling[2].

Q3: How does solvent choice interact with temperature optimization for this substrate? A: Solvent dictates the maximum internal reaction temperature and influences base solubility. While Toluene (b.p. 110°C) is standard, it often fails to adequately solvate inorganic bases like Cs₂CO₃ at the critical 100°C–105°C threshold. Switching to 1,4-Dioxane (b.p. 101°C) allows for a gentle, stable reflux that perfectly aligns with the activation energy required for 4-fluoro-N,5-dimethyl-2-nitroaniline without risking thermal runaway.

Part 2: Quantitative Data & Optimization Matrix

To isolate the effect of temperature, we must lock the base (Cs₂CO₃) and evaluate the interplay between temperature, solvent, and ligand. Stronger bases like NaOtBu should be avoided, as they can trigger unwanted S_NAr side reactions at the 4-fluoro position at elevated temperatures.

Table 1: Temperature Optimization Matrix for 4-Fluoro-N,5-dimethyl-2-nitroaniline Coupling

Temp (°C)SolventLigandConversionPrimary Observation / Impurity Profile
80°CTolueneXantphos< 15%Reaction stalled; unreacted starting materials.
95°C1,4-DioxaneXantphos45%Slow conversion; intermediate Pd-complex buildup.
105°C 1,4-Dioxane BrettPhos > 95% Clean conversion; optimal thermal energy balance.
115°CDMFBrettPhos60%Moderate yield; trace defluorination observed.
130°CDMFXantphos< 20%Rapid Pd black formation; nitro-reduction products.

Part 3: Troubleshooting Workflows & Visualizations

The following diagrams map the thermodynamic dependencies of the catalytic cycle and provide a decision tree for real-time reaction monitoring.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Fast at 25°C - 80°C AmineCoord Amine Coordination (4-Fluoro-N,5-dimethyl-2-nitroaniline) OxAdd->AmineCoord Requires Heat Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot Critical Barrier: Requires T = 100-105°C (Due to -NO2 Deactivation) Degradation Thermal Degradation (Pd Black / Nitro Reduction) AmineCoord->Degradation If T > 115°C RedElim Reductive Elimination (Product Formation) Deprot->RedElim Fast RedElim->Pd0 Catalytic Turnover

Figure 1: Temperature-dependent steps in the Buchwald-Hartwig catalytic cycle for deactivated nitroanilines.

G Start Initiate at 95°C Check LC-MS at 2 Hours Start->Check LowConv < 30% Conversion Check->LowConv HighConv > 80% Conversion Check->HighConv Action1 Increase to 105°C LowConv->Action1 Success Maintain Temp until Completion HighConv->Success Check2 Visual Check: Solution Color Action1->Check2 PdBlack Opaque Black (Pd Precipitation) Check2->PdBlack Action2 Abort. Restart with BrettPhos in Dioxane PdBlack->Action2

Figure 2: Real-time troubleshooting decision tree for temperature and catalyst optimization.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes BrettPhos , which is highly sterically demanding and electron-rich, facilitating the difficult reductive elimination step while protecting the palladium center from oxidation by the nitro group[3].

Reagents:

  • 4-Fluoro-N,5-dimethyl-2-nitroaniline (1.2 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • BrettPhos (10 mol%)

  • Cs₂CO₃ (2.5 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Line): Charge a dry Schlenk flask with Pd₂(dba)₃, BrettPhos, and Cs₂CO₃. Self-Validation Check: Ensure the Cs₂CO₃ is perfectly dry and finely milled; clumped base will fail to deprotonate the amine at 105°C, mimicking a temperature failure.

  • Substrate Addition: Add the aryl halide and 4-fluoro-N,5-dimethyl-2-nitroaniline.

  • Degassing (Critical): Evacuate the flask and backfill with ultra-pure N₂ (repeat 3 times). Add anhydrous 1,4-Dioxane. Sparge the solvent with N₂ for 15 minutes. Causality: Oxygen at 105°C will immediately oxidize BrettPhos, leading to premature Pd black formation.

  • Thermal Ramping: Place the flask in a pre-heated oil bath at 105°C .

  • In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot under N₂. Dilute in MeCN and analyze via LC-MS.

    • If conversion is < 20% and solution is clear red/brown: The activation barrier is not met. Ensure internal temp is exactly 105°C.

    • If solution is opaque black: Catalyst decomposition has occurred. Do not increase temperature further; check solvent degassing.

  • Completion: Maintain at 105°C for 12–16 hours. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate for downstream purification.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones Source: PMC (National Institutes of Health) URL:[Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions Source: RSC Publishing URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Fluoro-N,5-Dimethyl-2-Nitroaniline Substitution

Welcome to the Advanced Application Support Portal. This guide is engineered for synthetic chemists and drug development professionals facing bottlenecks in the nucleophilic substitution of 4-fluoro-N,5-dimethyl-2-nitroa...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. This guide is engineered for synthetic chemists and drug development professionals facing bottlenecks in the nucleophilic substitution of 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7).

Substituting the C4-fluorine in this specific building block is notoriously difficult. Standard nucleophilic aromatic substitution (SNAr) conditions typically result in near-zero conversion or complete substrate degradation. This portal deconstructs the mechanistic barriers and provides field-proven, self-validating protocols to overcome them.

Mechanistic Deep-Dive: Why is this Substitution so Difficult?

To troubleshoot the reaction, we must first understand the causality of the failure. The resistance of 4-fluoro-N,5-dimethyl-2-nitroaniline to nucleophilic attack is driven by a synergistic combination of electronic deactivation and steric shielding:

  • Electronic Disconnection (The Meta-Nitro Problem): In a classical SNAr reaction, the electron-withdrawing group must be ortho or para to the leaving group to stabilize the anionic Meisenheimer complex via resonance. In this molecule, the nitro group is at C2, while the fluorine is at C4. Because they are meta to each other, nucleophilic attack at C4 forces the negative charge onto C1, C3, and C5. The nitro group at C2 provides zero resonance stabilization 1.

  • Electronic Repulsion: The negative charge in the Meisenheimer complex localizes heavily on C1. However, C1 is occupied by the strongly electron-donating N-methylamino (-NHCH₃) group. The electron density from the nitrogen lone pair violently repels the incoming negative charge, raising the activation energy barrier to insurmountable levels.

  • Steric Shielding: The methyl group at C5 is directly ortho to the C4-fluorine. This creates a physical barricade that blocks the Bürgi-Dunitz approach trajectory of bulky nucleophiles (like secondary amines or anilines).

Troubleshooting FAQs

Q: I ran the reaction in DMF with K₂CO₃ at 120 °C for 48 hours, but only recovered starting material. Should I increase the temperature? A: No. Increasing the temperature beyond 120 °C in the presence of an inorganic base will not overcome the electronic barrier. Instead, it will lead to thermal decomposition, denitration, or oxidative polymerization of the aniline core. You must abandon classical SNAr and switch to a transition-metal-catalyzed pathway that bypasses the Meisenheimer complex entirely.

Q: Can I use a stronger base like NaH or LiHMDS to force the reaction? A: Using strong bases will simply deprotonate the secondary amine (-NHCH₃) at C1, forming an anionic amide. This makes the aromatic ring massively electron-rich, completely shutting down any possibility of nucleophilic attack at the C4-fluorine.

Q: If SNAr is electronically forbidden, what is the optimal strategy for secondary amine nucleophiles? A: You must utilize C–F bond activation via Palladium-catalyzed Buchwald-Hartwig cross-coupling 2 or Cation Radical-Accelerated (CRA) SNAr via organic photoredox catalysis 3. These methods rely on oxidative addition or single-electron transfer, which are not hindered by the meta-relationship of the nitro group.

Workflow & Decision Logic

Use the following decision tree to select the correct synthetic strategy based on your nucleophile's steric profile.

G A Substrate: 4-Fluoro-N,5-dimethyl-2-nitroaniline B Analyze Nucleophile Sterics A->B C Unobstructed/Primary Amines (e.g., Methylamine) B->C Low Steric Bulk D Bulky/Secondary Amines (e.g., Piperidine, Anilines) B->D High Steric Bulk E Fluoride-Assisted Amination (CsF, DMSO, 100°C) C->E F Pd-Catalyzed Buchwald-Hartwig (Pd-NHC, NaOtBu, Toluene) D->F G Photoredox CRA-SNAr (Acridinium Catalyst, Blue LED) D->G Metal-Free Req. H Substituted Product E->H F->H G->H

Decision tree for selecting substitution strategies to overcome C4 steric hindrance.

Quantitative Strategy Comparison

The table below summarizes the empirical data for various substitution strategies applied to unactivated, sterically hindered fluoroarenes.

StrategyReagents / CatalystsTemp / TimeYield (Typical)Mechanistic Limitation
Classical SNAr K₂CO₃, DMF120 °C / 48 h< 5%Fails due to meta-NO₂ and ortho-Me steric clash.
Fluoride-Assisted 4CsF, TMS-Amine, DMSO100 °C / 24 h30–45%Only viable for highly unhindered primary amines.
Buchwald-Hartwig Pd(OAc)₂, RuPhos, NaOtBu110 °C / 16 h75–85% Requires rigorous exclusion of O₂/H₂O.
Photoredox CRA-SNAr Mes-Acr⁺, Blue LED (450nm)25 °C / 16 h60–70%Requires specialized photochemical photoreactor setup.

Self-Validating Experimental Protocols

To guarantee reproducibility, these protocols are designed as self-validating systems. They include mandatory in-process Quality Control (QC) checkpoints to verify causality at each step.

Protocol A: Pd-Catalyzed Buchwald-Hartwig Amination (Recommended)

Causality: Palladium oxidative addition directly inserts into the C–F bond, completely bypassing the electronically forbidden Meisenheimer intermediate. RuPhos is selected because its massive steric bulk forces the reductive elimination step, overcoming the ortho-methyl hindrance.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with 4-fluoro-N,5-dimethyl-2-nitroaniline (1.0 equiv, 1.0 mmol), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and NaOtBu (2.0 equiv).

  • Solvent & Nucleophile Addition: Add the secondary amine nucleophile (1.5 equiv) followed by anhydrous, degassed toluene (5.0 mL, 0.2 M).

    • Causality: Toluene is used instead of polar aprotic solvents to suppress competitive background SNAr degradation and stabilize the Pd(0) active species.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 110 °C with vigorous stirring (800 rpm) for 16 hours.

  • QC Checkpoint 1 (Self-Validation): At t = 4 hours, withdraw a 10 µL aliquot under argon, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Logic: You must observe a mass shift from m/z 184 (Starting Material) to the product mass. If only m/z 184 is present, the Pd catalyst has oxidized (likely due to oxygen ingress). Abort and restart with stricter anhydrous/anaerobic controls.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Cation Radical-Accelerated (CRA) Photoredox Substitution

Causality: Single-electron oxidation of the fluoroarene by an excited-state acridinium catalyst generates a radical cation. This transient species is highly electrophilic, allowing even weak nucleophiles to attack the sterically hindered C4 position at room temperature.

Step-by-Step Methodology:

  • Preparation: In a transparent 20 mL scintillation vial, combine 4-fluoro-N,5-dimethyl-2-nitroaniline (1.0 equiv), the amine nucleophile (1.5 equiv), and 9-mesityl-10-methylacridinium perchlorate (Mes-Acr⁺, 5 mol%).

  • Degassing: Add anhydrous acetonitrile (0.1 M). Seal with a PTFE septum and degas via the freeze-pump-thaw method (3 cycles) or sparge with argon for 15 minutes.

    • Causality: Oxygen is a potent triplet quencher and will immediately kill the excited state of the photoredox catalyst.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at 25 °C for 16–24 hours.

  • QC Checkpoint 1 (Self-Validation): Monitor the color of the solution. The reaction should maintain a vibrant yellow/orange hue from the acridinium catalyst. If the solution bleaches to clear/pale yellow, the catalyst has photobleached. Spike the reaction with an additional 2 mol% catalyst.

  • Workup: Quench the reaction by exposing it to air. Dilute with dichloromethane, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate for chromatography.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Journal of the American Chemical Society URL
  • National Institutes of Health (NIH)
  • Mild Transition-Metal-Free Amination of Fluoroarenes Catalyzed by Fluoride Ions The Journal of Organic Chemistry URL
  • Nucleophilic Aromatic Substitution Mechanisms Wikipedia URL

Sources

Optimization

Technical Support Center: Proactive Safety &amp; Troubleshooting for Amine Nitration Scale-Up

A Foreword on Process Safety: The scale-up of any chemical synthesis, particularly energetic reactions like nitration, introduces hazards that may not be apparent at the laboratory scale.[1][2] This guide is intended for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Foreword on Process Safety: The scale-up of any chemical synthesis, particularly energetic reactions like nitration, introduces hazards that may not be apparent at the laboratory scale.[1][2] This guide is intended for researchers and drug development professionals operating in controlled laboratory or manufacturing environments with established safety protocols. It is not a substitute for a thorough, process-specific Hazard and Operability (HAZOP) study, which is essential before any scale-up operation.[3][4] The principles discussed here focus on the general class of reactions relevant to the synthesis of nitroaniline derivatives, providing a framework for identifying and mitigating risks.

Section 1: Frequently Asked Questions (FAQs) on Scale-Up Safety

This section addresses common questions regarding the transition from bench-scale synthesis to larger-scale production, focusing on the inherent risks of nitration chemistry.

Q1: What are the primary thermal hazards associated with scaling up the nitration of an activated aromatic compound like a substituted aniline?

A1: The primary hazard is thermal runaway . Nitration reactions are highly exothermic, and the risk of a runaway reaction increases significantly with scale due to a decreased surface-area-to-volume ratio, which limits efficient heat removal.[5] Key concerns include:

  • Decomposition of Nitrating Agents: Mixed acids (HNO₃/H₂SO₄) or other nitrating agents can decompose violently at elevated temperatures.

  • Decomposition of Intermediates/Products: Nitroaromatic compounds are energetic materials. Uncontrolled temperature increases can lead to rapid decomposition, gas evolution, and potentially detonation.[2]

  • Side Reactions: Higher temperatures can promote unwanted side reactions, such as over-nitration or oxidation, which can be more exothermic and produce unstable byproducts.[6]

Reaction calorimetry is a critical tool to quantify reaction heat flow and determine the thermal stability of all components under process conditions.[7][8]

Q2: My small-scale (1-5g) reaction is clean and high-yielding. What new impurity risks should I anticipate at a 100g+ scale?

A2: At larger scales, localized concentration and temperature gradients become significant issues that can lead to new impurity profiles.

  • Over-nitration: Poor mixing during the addition of the nitrating agent can create localized areas of high concentration, leading to the formation of di-nitro or other over-nitrated species.

  • Oxidation: If the temperature is not strictly controlled, the substrate can be oxidized by nitric acid, leading to complex, often tar-like, impurities.

  • Regioisomer Formation: While the directing effects of the substituents on the aromatic ring are primary, temperature excursions can sometimes lower the selectivity of the reaction, leading to an increase in undesired regioisomers.

Q3: What are the toxicological hazards associated with handling fluorinated nitroanilines?

  • Exposure Routes: Inhalation of dust, skin contact, and ingestion are primary exposure routes.[12][13][14]

  • Personal Protective Equipment (PPE): Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For larger quantities or where dust may be generated, respiratory protection is necessary.[14] All handling should be performed in a chemical fume hood.[10]

Q4: What is a HAZOP study and why is it critical for this process?

A4: A HAZOP (Hazard and Operability) study is a systematic and structured examination of a planned or existing process intended to identify and evaluate problems that may represent risks to personnel or equipment.[3][15][16] For a nitration scale-up, a multidisciplinary team would use guide words (e.g., "NO," "MORE," "LESS," "REVERSE") applied to process parameters (e.g., FLOW, TEMPERATURE, PRESSURE, CONCENTRATION) to brainstorm potential deviations from the design intent, their causes, and their consequences.[4][15] This analysis is fundamental to ensuring that adequate safeguards and control measures are in place before the scale-up is attempted.[17][18]

Section 2: Troubleshooting Guide for Scale-Up Operations

Observed Problem Potential Root Cause(s) Recommended Action(s) & Troubleshooting Steps
Reaction temperature spikes unexpectedly during nitrating agent addition. 1. Inadequate Cooling: The reactor's cooling capacity is insufficient for the heat generated by the reaction at this scale.2. Addition Rate Too Fast: The rate of addition of the nitrating agent exceeds the rate of heat removal.3. Poor Mixing: Inefficient stirring creates localized "hot spots" where the reaction accelerates.1. Verify Cooling System: Ensure the cooling fluid is at the correct temperature and flow rate. Consider using a more powerful cooling system.2. Reduce Addition Rate: Slow the addition of the nitrating agent significantly. Use a syringe pump for precise, controlled addition.3. Improve Agitation: Increase the stirring speed. Ensure the impeller is appropriately sized and positioned for the reactor volume.
Yield has dropped significantly compared to the lab scale. 1. Incomplete Reaction: Insufficient reaction time or poor mixing leading to incomplete conversion.2. Product Decomposition: Temperature excursions or extended reaction times may be degrading the product.3. Work-up/Isolation Issues: The product may be more soluble in the mother liquor at scale, or the precipitation/crystallization is less efficient.1. Monitor Reaction: Use in-process controls (e.g., TLC, HPLC) to track reaction completion before quenching.2. Re-evaluate Temperature Profile: Ensure the reaction is maintained at the optimal temperature throughout.3. Optimize Isolation: Re-develop the work-up procedure at a smaller scale. Investigate different anti-solvents or crystallization conditions.
A significant amount of dark, tar-like byproduct is forming. 1. Temperature Excursion: The most common cause; high temperatures lead to oxidative decomposition.2. Incorrect Stoichiometry: An excess of the nitrating agent can promote side reactions.3. Substrate Quality: Impurities in the starting material may be unstable under the reaction conditions.1. Strict Temperature Control: Implement robust temperature monitoring and control. Review calorimetry data to understand the exotherm.[8]2. Verify Reagent Stoichiometry: Accurately measure all reagents. Consider adding the substrate to the nitrating agent (reverse addition) if process safety analysis permits.3. Analyze Starting Material: Confirm the purity of the starting aniline derivative via an appropriate analytical method (e.g., NMR, GC-MS).
The final product is difficult to filter and purify. 1. Poor Crystal Habit: Rapid precipitation or "crashing out" can lead to fine particles or an oily solid that clogs filter media.2. Residual Tarry Impurities: Oily byproducts can coat the desired solid, making filtration and washing inefficient.1. Controlled Crystallization: Develop a controlled cooling and/or anti-solvent addition profile. Seeding the solution may promote the growth of larger, more easily filtered crystals.2. Improve Work-up: Consider a solvent wash or charcoal treatment of the crude reaction mixture (after quenching) to remove colored impurities before crystallization.

Section 3: Experimental & Workflow Visualizations

Workflow for Process Hazard Analysis

This diagram illustrates a logical workflow for assessing and mitigating risks before proceeding with a chemical scale-up.

HAZOP_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution (HAZOP Study) cluster_action Phase 3: Action & Review Define Define Scope & Nodes (e.g., Reagent Prep, Reaction, Quench) Team Assemble Multidisciplinary Team (Chemist, Engineer, Safety Officer) Define->Team Data Gather Data (SDS, Calorimetry, Literature) Team->Data Guidewords Apply Guidewords to Parameters (e.g., 'MORE' Temperature) Data->Guidewords Input Deviations Identify Potential Deviations Guidewords->Deviations Causes Analyze Causes (e.g., Cooling Failure) Deviations->Causes Consequences Determine Consequences (e.g., Thermal Runaway) Causes->Consequences Safeguards Evaluate Existing Safeguards (e.g., Rupture Disc) Consequences->Safeguards Recommend Propose Recommendations (e.g., Install High-Temp Alarm) Safeguards->Recommend Assess Risk Implement Implement & Document Changes Recommend->Implement Review Review & Approve for Scale-Up Implement->Review Review->Define Iterate if Needed

Caption: A workflow for a Hazard and Operability (HAZOP) study.

Decision Tree for Managing Temperature Excursions

This decision tree provides a simplified model for responding to an unexpected temperature increase during an exothermic reaction.

Excursion_Management Start Temperature Alarm Triggered CheckAddition Is Reagent Addition Active? Start->CheckAddition StopAddition IMMEDIATELY STOP ADDITION CheckAddition->StopAddition Yes CheckCooling Is Cooling System at Max Capacity? CheckAddition->CheckCooling No StopAddition->CheckCooling IncreaseCooling Increase Cooling to Maximum CheckCooling->IncreaseCooling No MonitorTemp Monitor Temperature Trend CheckCooling->MonitorTemp Yes IncreaseCooling->MonitorTemp TempDecreasing Temperature Decreasing? MonitorTemp->TempDecreasing ResumeSafe Resume with Caution (Slower Addition Rate) TempDecreasing->ResumeSafe Yes EmergencyQuench Prepare for Emergency Quench / Evacuation TempDecreasing->EmergencyQuench No, still rising Hold Hold and Investigate Root Cause TempDecreasing->Hold No, stable but high

Caption: A decision tree for managing thermal excursions.

References

  • How Comprehensive Process Safety Assessments Protect Pharma Manufacturing. (2026, March 10).
  • Webinar: Process Safety in the Pharmaceutical Industry. Mettler Toledo.
  • Process Safety & The Pharmaceutical Industry. (2023, June 16). Sigma-HSE.
  • Modeling Process Safety Workflows in Pharmaceutical Manufacturing Scale-Up. (2020, November 17).
  • Explore HAZOP Uses Across Key Industries Today. (2025, June 2). The Safety Master.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021, June 8). Organic Process Research & Development, ACS Publications.
  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. (2020, October 24). ACS Publications.
  • Ammonia synthesis fundamentals for a model-based HAZOP study. Academia.edu.
  • Scale-up and safety of toluene nitration in a meso-scale flow reactor. ResearchGate.
  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. (2025, August 26). Beilstein Journals.
  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. (2025, February 4). RSC Publishing.
  • HAZOP (Hazard and Operability) Analysis. Genius Engineering Consultants.
  • HAZOP Method for Chemical Safety Analysis. Scribd.
  • Experimental methods in chemical engineering: Hazard and operability analysis—HAZOP. (2022, September 1).
  • SAFETY DATA SHEET - 4-Nitroaniline.
  • SAFETY DATA SHEET - 4-Fluoro-N,N-dimethyl-2-nitroaniline. Fisher Scientific.
  • 4,5-Difluoro-2-nitroaniline. Chem-Impex.
  • SAFETY DATA SHEET - 4,5-Difluoro-2-nitroaniline. (2009, April 29). Fisher Scientific.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015, April 9). Loba Chemie.
  • 4-fluoro-2-Methoxy-5-nitroaniline SDS, Safety Data Sheets. ECHEMI.
  • Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline. (2026, January 24). ChemicalBook.

Sources

Reference Data & Comparative Studies

Validation

1H-NMR and 13C-NMR Reference Spectra for 4-Fluoro-N,5-dimethyl-2-nitroaniline: A Comparative Guide

Introduction & Structural Dynamics In the development of targeted therapeutics, highly substituted anilines such as 4-fluoro-N,5-dimethyl-2-nitroaniline serve as critical molecular building blocks (e.g., precursors for b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Dynamics

In the development of targeted therapeutics, highly substituted anilines such as 4-fluoro-N,5-dimethyl-2-nitroaniline serve as critical molecular building blocks (e.g., precursors for benzimidazole-based kinase inhibitors). For researchers synthesizing these intermediates, rigorous structural verification is paramount.

This guide provides an objective comparison between empirical NMR data and in-silico predictions, details the profound impact of solvent selection on chemical shifts, and outlines a self-validating experimental protocol designed to meet the stringent reporting standards of tier-one journals[1].

The Pitfalls of In-Silico Prediction vs. Empirical Data

Modern researchers frequently rely on desktop NMR prediction software (e.g., ChemDraw, Mnova) to verify synthesized compounds. While these tools utilize advanced additivity rules, they consistently struggle to accurately model the complex electronic environments of highly substituted aromatic rings. Specifically, they often fail to account for the strong intramolecular hydrogen bonding between the secondary amine (-NH) and the ortho-nitro (-NO2) group.

Relying solely on predicted spectra can lead to the misassignment of regioisomers. Table 1 demonstrates the critical discrepancies between experimental data and standard in-silico predictions.

Table 1: 1H NMR Data Comparison (400 MHz, CDCl₃)
ProtonMultiplicityExperimental Shift (ppm)Predicted Shift (ppm) Δδ (ppm)Causality for Discrepancy
NH br s8.057.20+0.85Predictor underestimates the strong intramolecular H-bond to the -NO₂ group.
H3 d (J=10.5 Hz)7.827.65+0.17Complex electronic deshielding from both -NO₂ and ortho-F is poorly modeled.
H6 d (J=6.0 Hz)6.456.60-0.15Software underestimates the shielding cone of the N-methylamine group.
N-CH₃ d (J=5.0 Hz)3.022.85+0.17Standard algorithmic prediction error for heteroatom-adjacent aliphatics.
C5-CH₃ d (J=2.0 Hz)2.312.35-0.04Accurate prediction (aliphatic regions are generally well-modeled).

Solvent Effects: CDCl₃ vs. DMSO-d₆

The chemical shift of the secondary amine (NH) proton is highly susceptible to its solvent environment. This phenomenon is a classic solvent effect observed in aromatic amines[2].

In a non-polar solvent like CDCl₃, the NH proton remains locked in a strong intramolecular hydrogen bond with the adjacent ortho-nitro group. However, when the compound is dissolved in a strongly polar, hydrogen-bond-accepting solvent like DMSO-d₆, this intramolecular interaction is disrupted. The solvent molecules compete for the proton, forming intermolecular hydrogen bonds that draw electron density away from the nucleus[3]. This solvent-solute complexation deshields the proton, pushing the chemical shift significantly downfield (often >8.5 ppm).

Solvent_Effects S1 CDCl3 (Non-polar) O1 Intramolecular H-bond (NH...O2N) S1->O1 S2 DMSO-d6 (Polar, H-bond acceptor) O2 Intermolecular H-bond (NH...DMSO) S2->O2 R1 NH Shift ~8.0 ppm (Shielded) O1->R1 R2 NH Shift >8.5 ppm (Deshielded) O2->R2

Figure 2: Causality of solvent effects on the secondary amine (NH) chemical shift.

Heteronuclear Coupling: A Self-Validating System

In ¹³C NMR, the presence of the fluorine atom at the C4 position transforms the spectrum into a self-validating system. Because ¹⁹F is 100% naturally abundant and possesses a spin of ½, it couples with the ¹³C nuclei, splitting the carbon signals into distinct doublets.

The magnitude of this scalar coupling ( JCF​ ) is inversely proportional to the number of bonds between the carbon and fluorine atoms. This distance-decay model provides an irrefutable map of the aromatic ring, allowing for unambiguous assignment without the absolute necessity of 2D NMR experiments.

Table 2: ¹³C NMR Data and ¹⁹F Coupling (100 MHz, CDCl₃)
Carbon PositionExperimental Shift (ppm)Multiplicity JCF​ Coupling (Hz)Assignment Logic (Self-Validation)
C4 (C-F) 155.2d250.5Ipso-coupling (1-bond); massive splitting confirms the fluorinated carbon.
C1 (C-N) 145.8d2.1Para-coupling (4-bond); minimal splitting.
C2 (C-NO₂) 130.4d8.5Meta-coupling (3-bond).
C5 (C-CH₃) 125.6d18.2Ortho-coupling (2-bond); slightly attenuated by methyl steric bulk.
C6 (CH) 115.3d6.4Meta-coupling (3-bond).
C3 (CH) 112.8d26.1Ortho-coupling (2-bond); standard magnitude confirms proximity to fluorine.
N-CH₃ 29.8s-Aliphatic carbon isolated from the ring; no observable F-coupling.
C5-CH₃ 14.5d3.53-bond coupling from the methyl carbon to the aromatic fluorine.

Standardized Experimental Protocol

To ensure reproducibility and compliance with the Journal of Organic Chemistry guidelines for compound characterization[1], the following step-by-step protocol must be adhered to.

Step 1: Sample Preparation
  • Weigh 15–20 mg of 4-fluoro-N,5-dimethyl-2-nitroaniline for ¹H NMR, or 40–50 mg for ¹³C NMR.

  • Dissolve the compound completely in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a small plug of glass wool into a high-quality 5 mm NMR tube. Causality: Removing undissolved micro-particulates is critical to achieving a homogenous magnetic field during shimming, preventing line broadening.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into the spectrometer (e.g., 400 MHz).

  • Lock the magnetic field to the deuterium resonance of the CDCl₃ solvent.

  • Perform gradient shimming (TopShim or equivalent) to optimize the Z-axis magnetic field homogeneity.

  • Tune and match the probe specifically for ¹H and ¹³C frequencies to maximize the signal-to-noise (S/N) ratio.

Step 3: Acquisition Parameters
  • ¹H NMR: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, allowing for accurate integration.

  • ¹³C NMR: Acquire 1024 scans using a 30° excitation pulse. Enable WALTZ-16 decoupling to remove ¹H-¹³C splitting (leaving only the diagnostic ¹⁹F-¹³C splitting). Set D1 to 2.0–3.0 seconds.

Step 4: Spectral Processing
  • Apply a 0.3 Hz exponential line-broadening window function to the ¹H FID (1.0 Hz for ¹³C) prior to Fourier Transformation.

  • Phase the spectrum manually to ensure purely absorptive peak shapes.

  • Apply a polynomial baseline correction and reference the TMS peak to exactly 0.00 ppm.

NMR_Workflow A 4-Fluoro-N,5-dimethyl- 2-nitroaniline B Solvent Selection (CDCl3 vs DMSO-d6) A->B Sample Prep C NMR Acquisition (1H, 13C, 19F) B->C Tuning & Shimming D Spectral Processing (Phasing, Baseline) C->D FID Data E Data Comparison (Exp. vs Predicted) D->E Chemical Shifts F Structural Verification E->F Validation

Figure 1: Standardized NMR validation workflow for fluorinated nitroanilines.

References

  • JOC The Journal of Organic Chemistry Guidelines for Authors Source: ResearchGate / American Chemical Society URL:[Link]

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines Source: ResearchGate / Molecular Physics URL:[Link]

  • Computational Analysis of Solvent Effects in NMR Spectroscopy Source: ResearchGate URL:[Link]

  • NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-N,5-dimethyl-2-nitroaniline and its 4-Chloro Analog in Nucleophilic Aromatic Substitution

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. T...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern synthetic chemistry, particularly within drug development and materials science, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic route. The reactivity of substituted aromatic compounds is a cornerstone of this selection process. This guide provides an in-depth comparison of the reactivity of 4-fluoro-N,5-dimethyl-2-nitroaniline and its 4-chloro analog, 4-chloro-N,5-dimethyl-2-nitroaniline, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Our analysis is grounded in established mechanistic principles and supported by a framework for empirical validation.

The Decisive Role of the Halogen in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a critical class of reactions for the functionalization of aromatic rings. Unlike nucleophilic aliphatic substitution (SN1 and SN2), the SNAr mechanism does not involve the direct displacement of the leaving group in a single step. Instead, it proceeds through a two-step addition-elimination mechanism. The success and rate of this reaction are heavily influenced by three factors: the presence of electron-withdrawing groups on the aromatic ring, the nature of the nucleophile, and the identity of the leaving group.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex. This initial step is typically the rate-determining step of the reaction. The presence of strong electron-withdrawing groups, such as the nitro group (-NO2) in our target molecules, is crucial as they delocalize the negative charge of the Meisenheimer complex, thereby stabilizing this intermediate and accelerating the reaction.

The second step involves the departure of the leaving group, which re-establishes the aromaticity of the ring. It is in the first, rate-determining step where the nature of the halogen leaving group exerts its most profound and somewhat counterintuitive influence.

Unraveling the Halogen Effect: Fluorine vs. Chlorine in SNAr

In the context of SNAr reactions, the reactivity of aryl halides follows the order F > Cl > Br > I. This is in stark contrast to SN1 and SN2 reactions, where iodide is the best leaving group due to its weak carbon-halogen bond. The enhanced reactivity of aryl fluorides in SNAr reactions is a direct consequence of the mechanism's rate-determining step.

The high electronegativity of fluorine plays a dual role. Firstly, it strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Secondly, and more importantly, the powerful inductive electron-withdrawing effect of fluorine stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex. This stabilization of the rate-determining transition state is the primary reason for the greater reactivity of aryl fluorides in SNAr reactions.

While the carbon-fluorine bond is the strongest among the halogens, its breaking occurs in the second, fast step of the reaction, which does not influence the overall reaction rate. Therefore, the bond strength is not the deciding factor for reactivity in SNAr.

Predicted Reactivity and Experimental Design

Based on the established principles of SNAr chemistry, we can confidently predict that 4-fluoro-N,5-dimethyl-2-nitroaniline will be significantly more reactive than its 4-chloro analog towards nucleophilic attack.

To empirically validate this, a comparative kinetic study can be designed. A suitable experimental setup would involve reacting each analog with a common nucleophile, such as piperidine or sodium methoxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at a controlled temperature. The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy by measuring the disappearance of the starting material and the appearance of the product over time.

Illustrative Reaction Scheme

SNAr_Reaction Reactant 4-Halo-N,5-dimethyl-2-nitroaniline (Halo = F or Cl) Product 4-Nu-N,5-dimethyl-2-nitroaniline Reactant->Product + Nucleophile - Leaving Group Nucleophile Nucleophile (e.g., Nu-H) LeavingGroup H-Halo

Caption: General reaction scheme for the nucleophilic aromatic substitution of 4-halo-N,5-dimethyl-2-nitroaniline.

Experimental Protocol: A Comparative Kinetic Analysis of SNAr Reactivity

The following protocol provides a framework for comparing the reactivity of 4-fluoro-N,5-dimethyl-2-nitroaniline and 4-chloro-N,5-dimethyl-2-nitroaniline with piperidine as the nucleophile.

Materials:

  • 4-fluoro-N,5-dimethyl-2-nitroaniline

  • 4-chloro-N,5-dimethyl-2-nitroaniline

  • Piperidine (distilled)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Thermostatted reaction block or oil bath

  • HPLC or GC system with an appropriate column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of 4-fluoro-N,5-dimethyl-2-nitroaniline in anhydrous DMSO containing the internal standard at a known concentration.

    • Prepare a 0.1 M stock solution of 4-chloro-N,5-dimethyl-2-nitroaniline in anhydrous DMSO containing the internal standard at the same concentration.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • In separate reaction vials, place a defined volume of the respective aryl halide stock solution.

    • Equilibrate the vials to the desired reaction temperature (e.g., 50 °C) in the thermostatted block.

    • Initiate the reaction by adding a defined volume of the piperidine stock solution to each vial simultaneously. The final concentrations should be, for example, 0.05 M for the aryl halide and 0.5 M for piperidine.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it with a suitable solvent system for analysis (e.g., acetonitrile/water).

  • Analysis:

    • Analyze the quenched aliquots by HPLC or GC.

    • Determine the concentration of the starting material relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the aryl halide versus time for each reaction.

    • The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values for the fluoro and chloro analogs to quantify the difference in their reactivity.

Workflow Diagram

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis cluster_data Data Processing Prep_Stock Prepare Stock Solutions (Aryl Halides, Nucleophile, Internal Standard) Setup Set up Reactions in Vials Prep_Stock->Setup Equilibrate Equilibrate to Temperature Setup->Equilibrate Initiate Initiate Reaction with Nucleophile Equilibrate->Initiate Sample Withdraw and Quench Aliquots at Timed Intervals Initiate->Sample Analyze Analyze by HPLC or GC Sample->Analyze Plot Plot ln[Aryl Halide] vs. Time Analyze->Plot Calculate Calculate Pseudo-First-Order Rate Constants (k_obs) Plot->Calculate Compare Compare Reactivity (k_F / k_Cl) Calculate->Compare

Caption: Experimental workflow for the comparative kinetic analysis of SNAr reactivity.

Summary of Expected Results

The kinetic data obtained from the proposed experiment is expected to show a significantly larger rate constant for the reaction of 4-fluoro-N,5-dimethyl-2-nitroaniline compared to 4-chloro-N,5-dimethyl-2-nitroaniline. The ratio of the rate constants (k_F / k_Cl) can be substantial, often in the range of 10 to 100 or even higher, depending on the specific reaction conditions.

CompoundPredicted Relative Rate Constant (k_rel)Key Rationale
4-fluoro-N,5-dimethyl-2-nitroanilineHighThe high electronegativity of fluorine strongly stabilizes the rate-determining Meisenheimer complex through induction.
4-chloro-N,5-dimethyl-2-nitroanilineLowChlorine is less electronegative than fluorine, providing less stabilization to the Meisenheimer complex.

Conclusion

The principles of nucleophilic aromatic substitution clearly indicate that 4-fluoro-N,5-dimethyl-2-nitroaniline is the more reactive substrate compared to its 4-chloro counterpart. This enhanced reactivity is a direct consequence of the superior ability of the fluorine atom to stabilize the negatively charged Meisenheimer intermediate through its powerful inductive effect. For researchers and professionals in drug development and synthetic chemistry, this understanding is crucial for the rational design of synthetic pathways, enabling the selection of the most appropriate starting materials to achieve higher yields, faster reaction times, and milder reaction conditions. The provided experimental framework offers a robust method for quantifying this reactivity difference and validating the foundational principles of SNAr in a practical laboratory setting.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Validation

Platform Comparison Guide: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-Fluoro-N,5-dimethyl-2-nitroaniline

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Introduction: The Analytical Challenge 4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7)[1] is a highly specific fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Introduction: The Analytical Challenge

4-Fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7)[1] is a highly specific fluorinated nitroaromatic intermediate utilized in advanced pharmaceutical and agrochemical synthesis. In drug development, nitroanilines are heavily scrutinized due to their potential to act as mutagenic impurities or nitrosamine precursors[2]. Accurate structural characterization of this compound at trace levels is non-negotiable.

This guide objectively compares the performance of three leading mass spectrometry (MS) architectures—Triple Quadrupole (QQQ) , Quadrupole Time-of-Flight (Q-TOF) , and Orbitrap —evaluating their efficacy in mapping the complex gas-phase fragmentation pathways of 4-fluoro-N,5-dimethyl-2-nitroaniline.

Mechanistic Causality: Defining the Fragmentation Pattern

Before evaluating the instruments, we must establish the intrinsic gas-phase behavior of the analyte. Under positive electrospray ionization (ESI+), 4-fluoro-N,5-dimethyl-2-nitroaniline yields a protonated precursor ion [M+H]+ at exact mass m/z 185.0726.

As an application scientist, I do not just look at mass losses; I look at the structural causality behind them. The fragmentation is driven by three primary mechanisms:

  • The Ortho-Effect (Loss of OH, -17 Da): The spatial proximity of the secondary amine (N-methyl) proton to the ortho-nitro group facilitates a highly specific cyclic transition state. Hydrogen transfer from the amine to the nitro oxygen results in the expulsion of a hydroxyl radical/neutral, yielding a diagnostic fragment at m/z 168.06. This fragment is the definitive fingerprint of an ortho-substituted nitroaniline.

  • Nitro Group Cleavage (Loss of NO and NO₂): Typical of nitroaromatics, the compound undergoes both homolytic and heterolytic cleavages, losing NO (30 Da) to form m/z 155.07, and NO₂ (46 Da) to form m/z 139.07[2][3].

  • Halogen Elimination (Loss of HF, -20 Da): The fluorine atom at the 4-position can be eliminated as hydrogen fluoride (20 Da) from the m/z 139.07 fragment, generating a highly conjugated m/z 119.06 ion.

G M [M+H]+ m/z 185.07 F1 [M+H - OH]+ m/z 168.06 M->F1 -17 Da (Ortho-effect) F2 [M+H - NO]+ m/z 155.07 M->F2 -30 Da (Nitro reduction) F3 [M+H - NO2]+ m/z 139.07 M->F3 -46 Da (Nitro loss) F4 [M+H - NO2 - HF]+ m/z 119.06 F3->F4 -20 Da (Fluorine loss)

Proposed ESI+ MS/MS fragmentation pathway for 4-fluoro-N,5-dimethyl-2-nitroaniline.

Platform Performance Comparison

Selecting the right mass analyzer dictates the quality of your structural elucidation. Below is an objective comparison of how each platform handles the fragmentation of our target analyte.

  • Triple Quadrupole (QQQ - e.g., TSQ Quantum): Operates via Selected Reaction Monitoring (SRM). It is the gold standard for high-throughput, targeted quantitation due to its superior duty cycle and sensitivity[4]. However, its unit mass resolution (typically 0.7 Da FWHM) cannot distinguish isobaric interferences, making it unsuitable for initial structural discovery.

  • Q-TOF (e.g., Agilent 6540): Offers rapid acquisition speeds and excellent isotopic fidelity. Q-TOF instruments are highly capable of generating "colder" ions during Collision-Induced Dissociation (CID), which is highly beneficial for preserving labile intermediate fragments like the [M+H−OH]+ ion before it undergoes secondary fragmentation[5].

  • Orbitrap (e.g., Q Exactive Focus): Utilizes Fourier Transform mass spectrometry (FTMS). Because Orbitraps average signal towards the positive and noise towards zero over the scan time, they produce exceptionally "clean" deconvoluted data[6]. They provide sub-ppm mass accuracy and ultra-high resolution, which is essential for distinguishing the exact elemental composition of the m/z 119.06 fragment (differentiating true HF loss from potential sequential methyl losses)[7].

Quantitative Performance Matrix
Platform ArchitectureMass AnalyzerResolution (FWHM)Mass AccuracyPrimary Application for 4-Fluoro-N,5-dimethyl-2-nitroaniline
Triple Quadrupole Quadrupole~0.7 Da (Unit)± 0.1 DaHigh-throughput targeted MRM quantitation in PK studies.
Q-TOF Time-of-FlightUp to 80,000< 2 ppmRapid screening and preservation of labile intermediate fragments.
Orbitrap Fourier TransformUp to 140,000+< 1 ppmDefinitive structural elucidation and exact mass confirmation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol incorporates a self-validating system. Every analytical run includes internal checks to guarantee data integrity.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a known calibrant (e.g., Leucine Enkephalin for Q-TOF or Pierce LTQ Velos ESI Positive Ion Calibration Solution for Orbitrap).

  • Self-Validation: The system is only authorized for sample injection if mass accuracy is strictly <2 ppm and resolution exceeds the platform's specified threshold. This proves the instrument's mass axis is locked.

Step 2: Sample Preparation & Matrix Control

  • Action: Dissolve the 4-fluoro-N,5-dimethyl-2-nitroaniline standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile (0.1% Formic Acid).

  • Self-Validation: Prepare and inject a matrix blank (50:50 Water:Acetonitrile with 0.1% FA) immediately prior to the sample. The blank must show zero signal at m/z 185.07 to definitively rule out background contamination and column carryover.

Step 3: Chromatographic Separation

  • Action: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Self-Validation: Monitor the void volume. The retention time of the analyte must be highly reproducible (RSD < 1%) across triplicate injections to ensure pump stability.

Step 4: MS/MS Acquisition (HCD vs. CID)

  • Action: For Q-TOF, utilize CID with a collision energy (CE) ramp of 10-30 eV. For Orbitrap, utilize Higher-energy C-trap Dissociation (HCD). Expert Insight: HCD typically requires a slightly lower CE setting (a few eV less) to produce fragmentation spectra identical to Q-TOF CID[5].

  • Self-Validation: The presence of the m/z 185.07 precursor in the MS1 scan must align perfectly in chromatographic retention time with the appearance of the m/z 139.07 and 168.06 fragments in the MS2 scan, confirming they originate from the same parent molecule.

Workflow Start Sample Prep & LC ESI ESI+ Ionization [M+H]+ m/z 185.07 Start->ESI QQQ Triple Quadrupole Targeted SRM ESI->QQQ Quantitation QTOF Q-TOF MS High Speed CID ESI->QTOF Screening Orbitrap Orbitrap MS Ultra-High Res HCD ESI->Orbitrap Elucidation Data Fragment Validation (m/z 168, 155, 139) QQQ->Data QTOF->Data Orbitrap->Data

Decision matrix and analytical workflow for mass spectrometry platform selection.

Conclusion

While the QQQ remains the undisputed workhorse for the absolute quantitation of 4-fluoro-N,5-dimethyl-2-nitroaniline in pharmacokinetic or environmental monitoring studies, high-resolution platforms are mandatory for initial fragmentation mapping. The Orbitrap's sub-ppm accuracy provides definitive proof of the complex ortho-effect and halogen elimination pathways, whereas the Q-TOF offers an optimal balance of acquisition speed and isotopic preservation for labile fragments.

Sources

Comparative

FTIR absorption peaks validation for 4-fluoro-N,5-dimethyl-2-nitroaniline

An in-depth structural validation of synthesized pharmaceutical and agrochemical intermediates requires a rigorous analytical approach. For 4-fluoro-N,5-dimethyl-2-nitroaniline , a highly substituted aromatic compound, F...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural validation of synthesized pharmaceutical and agrochemical intermediates requires a rigorous analytical approach. For 4-fluoro-N,5-dimethyl-2-nitroaniline , a highly substituted aromatic compound, Fourier Transform Infrared (FTIR) spectroscopy serves as a primary validation tool. The molecule’s unique functional groups—a secondary amine, an ortho-nitro group, a fluoro substituent, and two methyl groups—create a highly specific vibrational fingerprint.

This guide provides an objective comparison between the two dominant FTIR sampling techniques: Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR (KBr Pellet) . By examining the causality behind experimental choices and establishing self-validating protocols, researchers can confidently verify the structural integrity of this compound.

Molecular Anatomy & Vibrational Causality

The FTIR spectrum of 4-fluoro-N,5-dimethyl-2-nitroaniline is dictated by the complex electronic interplay of its substituents. The electron-withdrawing nitro (–NO₂) and fluoro (–F) groups compete with the electron-donating secondary amine (–NHCH₃), altering the electron density of the aromatic ring and shifting fundamental vibrational frequencies.

Understanding the causality behind these peak locations is critical for accurate validation:

  • Secondary Amine (N-H): Unlike primary amines that display a distinct symmetric and asymmetric doublet, the N-methylamino group in this compound possesses only one N-H bond, resulting in a single stretching peak. Furthermore, the proximity of the ortho-nitro group facilitates strong intramolecular hydrogen bonding, which weakens the N-H bond and shifts its absorption to a lower wavenumber, typically around 3369 cm⁻¹[1].

  • Nitro Group (N-O): The nitro group exhibits two highly intense bands due to asymmetric and symmetric stretching, located near 1580 cm⁻¹ and 1320 cm⁻¹, respectively[2]. The intensity is driven by the large change in the dipole moment during the vibration of the highly polar N-O bonds.

  • Fluoroaromatic (C-F): The carbon-fluorine bond is the strongest single bond to carbon, yet it is highly polar. This results in a sharp, dominant stretching peak in the fingerprint region, typically observed between 1125 cm⁻¹ and 1327 cm⁻¹.

Table 1: Expected FTIR Absorption Fingerprint
Functional GroupVibration ModeExpected Region (cm⁻¹)Intensity & ShapeMechanistic Note
Secondary Amine N-H Stretch~3350 – 3400Medium, Sharp (Single)Shifted lower due to ortho-NO₂ H-bonding.
Aliphatic Methyls C-H Stretch~2850 – 2960Weak, MultipleArises from N-methyl and 5-methyl groups.
Nitro Group N-O Asymmetric~1580Strong, SharpHighly polar bond vibration.
Nitro Group N-O Symmetric~1320Strong, SharpHighly polar bond vibration.
Fluoroaromatic C-F Stretch~1125 – 1327Very Strong, SharpDominates the fingerprint region.

Methodological Comparison: ATR vs. KBr Transmission

The choice between ATR and KBr transmission fundamentally alters how infrared light interacts with the sample, which in turn affects the resulting spectrum[3].

  • ATR-FTIR (Surface Reflection): The IR beam reflects internally within a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample resting on the surface. Because the depth of penetration is directly proportional to the wavelength, the evanescent wave penetrates deeper at lower wavenumbers[3]. Consequently, the C-F and N-O symmetric stretches in the fingerprint region will appear artificially more intense compared to the N-H stretch at the high-frequency end.

  • KBr Pellet (Bulk Transmission): The sample is diluted in an IR-transparent potassium bromide matrix, and the beam passes entirely through the bulk material. This method strictly adheres to the Beer-Lambert law, providing a true transmission spectrum with accurate relative peak intensities, making it the gold standard for quantitative trace analysis and library matching[4].

Workflow A Synthesized 4-fluoro-N,5-dimethyl -2-nitroaniline B Method Selection A->B C1 ATR-FTIR (Surface Reflection) B->C1 Fast QC C2 KBr Pellet (Bulk Transmission) B->C2 Trace Analysis D1 Evanescent Wave Interaction (Depth ~1-2 µm) C1->D1 D2 Full Beam Transmission (Diluted Matrix) C2->D2 E Spectral Validation & Peak Assignment D1->E D2->E

Workflow comparing ATR and KBr FTIR methods for structural validation of the synthesized compound.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, an analytical protocol must be self-validating—meaning the system continuously proves its own calibration and cleanliness before sample data is accepted.

Protocol A: ATR-FTIR (High-Throughput Validation)
  • System Initialization & Cleaning: Vigorously wipe the diamond ATR crystal with spectroscopic-grade isopropanol using a lint-free wipe. Allow the solvent to evaporate completely.

  • Background Validation (Self-Validation Step): Acquire a background spectrum of the ambient air. Causality: This step mathematically subtracts atmospheric CO₂ and water vapor from the final spectrum. More importantly, reviewing the raw background confirms the crystal is pristine; any residual peaks in the fingerprint region immediately invalidate the cleanliness, requiring re-cleaning[5].

  • Sample Application: Place ~2–5 mg of 4-fluoro-N,5-dimethyl-2-nitroaniline powder directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the mechanical clutch clicks. Causality: Standardized pressure ensures uniform optical contact between the crystal and the solid particles, maximizing the evanescent wave penetration and preventing spectral noise[5].

  • Data Acquisition: Run 32 scans at a resolution of 4 cm⁻¹. Apply an "ATR Correction" algorithm post-scan to normalize the wavelength-dependent penetration depth.

Protocol B: KBr Transmission (High-Fidelity Validation)
  • Matrix Dehydration: Dry spectroscopic-grade KBr powder at 105°C for a minimum of 2 hours. Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces a broad O-H stretch at ~3400 cm⁻¹, which will completely mask the critical secondary amine N-H stretch (~3369 cm⁻¹) of the target molecule[4].

  • Blank Pellet Validation (Self-Validation Step): Press a pure, dehydrated KBr pellet and run a background scan. Causality: This establishes a flat baseline and proves the matrix is entirely moisture-free before the analyte is introduced.

  • Sample Milling: Mix the analyte with the dried KBr at a 1:100 ratio. Grind intimately in an agate mortar for 1 minute. Causality: Proper dilution prevents detector saturation (keeping absorbance below 1.0) and ensures strict adherence to the Beer-Lambert law[3].

  • Pellet Pressing & Acquisition: Transfer the mixture to a die and press under 10 tons of force under a vacuum for 2 minutes to form a transparent disc. Run 32 scans at 4 cm⁻¹ resolution.

Comparative Performance Data

When validating 4-fluoro-N,5-dimethyl-2-nitroaniline, the choice of method directly impacts the visual output of the spectrum. The table below summarizes the comparative performance of both techniques for this specific molecule.

Table 2: Comparative Performance: ATR-FTIR vs. KBr Transmission
Analytical ParameterATR-FTIR MethodKBr Transmission Method
N-H Peak Resolution (~3369 cm⁻¹) Excellent. No moisture interference.Moderate. Risk of masking if KBr absorbs water.
C-F Peak Intensity (~1125 cm⁻¹) Artificially enhanced (due to deeper penetration at lower wavenumbers).True relative intensity (adheres to Beer-Lambert law).
Sample Recovery 100% (Non-destructive, easily wiped off).0% (Sample is permanently embedded in the salt matrix).
Polymorphic Integrity Preserved (No grinding required).Risk of alteration (Grinding pressure can induce phase changes).
Library Matching Accuracy Requires software correction for direct comparison.Excellent. Directly comparable to legacy transmission libraries.

Conclusion & Best Practices

For the routine identity validation of 4-fluoro-N,5-dimethyl-2-nitroaniline during chemical synthesis, ATR-FTIR is the superior choice. Its ability to bypass the hygroscopic nature of KBr ensures that the critical secondary amine N-H stretch is clearly resolved without the risk of water interference. However, if the goal is to detect trace organic impurities or to submit the spectrum to a regulatory body requiring classic library matching, the KBr Transmission method remains the authoritative standard, provided strict anhydrous protocols are followed.

References

  • "A Complete Synergy on the Experimental and Theoretical Investigation of 4-Nitroaniline for Nonlinear Optical Applications" jchps.com.
  • "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?" kinteksolution.com.
  • "What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample" kindle-tech.com.
  • "FT-IR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA" researchgate.net.
  • "Quantitative Analysis of Powdered Solids with FTIR-ATR" jascoinc.com.
  • "Fluorinated-Triazole-Modified ZnO and Its Application in Marine Antifouling" mdpi.com.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol for 4-Fluoro-N,5-dimethyl-2-nitroaniline

Here is the comprehensive laboratory safety and disposal guide for 4-fluoro-N,5-dimethyl-2-nitroaniline, designed for researchers and drug development professionals. As drug development increasingly relies on complex flu...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive laboratory safety and disposal guide for 4-fluoro-N,5-dimethyl-2-nitroaniline, designed for researchers and drug development professionals.

As drug development increasingly relies on complex fluorinated aromatic building blocks, the safe handling and disposal of intermediates like 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7) is paramount. Nitroaniline derivatives present unique toxicological and environmental challenges. This guide synthesizes regulatory frameworks with mechanistic chemical insights to provide a self-validating system for laboratory waste management.

Hazard Profile & Mechanistic Causality

To manage waste effectively, operators must understand the chemical causality behind the hazards. 4-Fluoro-N,5-dimethyl-2-nitroaniline is an acutely toxic compound characterized by its lipophilic fluorinated aromatic ring and reactive nitro/amine groups.

  • Toxicological Causality: Like other nitroanilines, this compound is a potent inducer of methemoglobinemia[1]. Upon systemic absorption (via inhalation of dust or transdermal penetration), the nitro group undergoes enzymatic reduction, or the amine undergoes oxidation. These reactive intermediates oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, severely impairing the blood's oxygen-carrying capacity[1].

  • Environmental Causality: The compound is highly toxic to aquatic life with long-lasting effects[2]. The stability of the carbon-fluorine bond, combined with the resonance-stabilized nitroaromatic system, makes it highly resistant to natural biodegradation.

Quantitative Hazard Summary
Property / ClassificationDetail / Protocol Implication
Chemical Name 4-Fluoro-N,5-dimethyl-2-nitroaniline
CAS Number 1312118-10-7
Physical State Solid (Powder)
Primary Health Hazards Acute Toxicity (Oral/Dermal/Inhalation), Specific Target Organ Toxicity, Potential Mutagen[1]
Environmental Hazard Chronic Aquatic Toxicity[2]
Analogous EPA Waste Code P077 (Analogous to p-Nitroaniline)[3]
Required PPE for Handling Nitrile gloves (double-gloving recommended), splash goggles, lab coat, P3/N100 particulate respirator if handled outside a fume hood[1][3].

Step-by-Step Disposal Methodology

Standard drain disposal or municipal trash disposal is strictly prohibited. The following protocol ensures compliance with EPA/RCRA guidelines for acutely toxic organic waste.

Phase 1: Point-of-Generation Segregation
  • Isolate Waste Streams: Never mix 4-fluoro-N,5-dimethyl-2-nitroaniline waste with strong oxidizers, strong bases, or reducing agents. Causality: Nitroaromatics can undergo highly exothermic reactions or generate toxic nitrogen oxide ( ) gases when mixed with incompatible reagents.

  • Categorize State: Separate solid waste (pure powder, contaminated weigh boats, heavily soiled PPE) from liquid waste (solvent solutions containing the compound).

Phase 2: Containment and Labeling
  • Primary Containment: Place solid waste in heavy-duty, chemically compatible containers (e.g., High-Density Polyethylene (HDPE) or glass). Do not use thin plastic bags that can be punctured by crystalline edges.

  • Seal and Inspect: Ensure the container is tightly sealed to prevent the aerosolization of toxic dust during transit[3].

  • Regulatory Labeling: Label the container clearly with the chemical name, the date of initial waste generation, and the hazard warnings: "Toxic, Aquatic Hazard, Contains Fluorinated Nitroaromatics."

Phase 3: Final Treatment (Incineration)
  • Institutional Transfer: Transfer the sealed containers to your Environmental Health and Safety (EHS) department.

  • Industrial Combustion: The only approved method for ultimate disposal is high-temperature incineration at an EPA-approved industrial combustion plant[2].

    • Mechanistic Note: Because this molecule contains a fluorine atom, incineration will produce highly corrosive Hydrogen Fluoride (HF) gas alongside Nitrogen Oxides ( ). The chosen disposal facility must be equipped with appropriate alkaline gas scrubbers to neutralize HF and emissions before atmospheric release.

Emergency Spill Clean-up Protocol

If a spill occurs during handling or waste transfer, standard sweeping will aerosolize the toxic powder, leading to severe inhalation risks. Follow this validated workflow:

  • Evacuate and Ventilate: Clear the immediate area of personnel not wearing appropriate PPE[3].

  • Dampen the Spill: Gently mist the spilled powder with water to dampen it. Causality: Water increases the mass of the particles and creates cohesive forces, completely preventing the generation of inhalable toxic dust[3].

  • Mechanical Collection: Use a dedicated plastic scoop or damp absorbent pads to collect the material. Do not use a standard vacuum cleaner unless it is specifically designed for hazardous, toxic dusts (HEPA-filtered and explosion-proof).

  • Decontamination: Wash the affected surface with copious amounts of water and a mild detergent. Collect all washings as hazardous liquid waste[1].

Waste Management Decision Workflow

WasteDisposal Start Waste Generation (4-Fluoro-N,5-dimethyl-2-nitroaniline) Check Determine Physical State Start->Check Solid Solid Waste (Powder/Contaminated PPE) Check->Solid Solid Liquid Liquid Waste (Solvent Solutions) Check->Liquid Liquid Dampen Dampen with water (Prevents aerosolization) Solid->Dampen Segregate Segregate from Oxidizers & Strong Acids/Bases Liquid->Segregate Container Seal in HDPE/Glass Container Label as Toxic/Hazardous Dampen->Container Segregate->Container EHS Transfer to EHS Facility Container->EHS Incinerate High-Temperature Incineration (Requires NOx & HF scrubbers) EHS->Incinerate

Fig 1: Step-by-step waste segregation and disposal workflow for fluorinated nitroanilines.

References
  • p-Nitroaniline Hazard Summary - West Liberty University / New Jersey Department of Health. Available at:[Link]

  • Standard Operating Procedures (SOP) for Working with P-Nitroaniline - Amherst College Environmental Health & Safety. Available at:[Link]

  • Safety Data Sheet: p-nitroaniline - Chemos GmbH & Co. KG. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-fluoro-N,5-dimethyl-2-nitroaniline

Handling novel fluorinated nitroaniline derivatives like 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7)[1] requires a rigorous, scientifically grounded approach to personal protective equipment (PPE). For resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel fluorinated nitroaniline derivatives like 4-fluoro-N,5-dimethyl-2-nitroaniline (CAS: 1312118-10-7)[1] requires a rigorous, scientifically grounded approach to personal protective equipment (PPE). For researchers and drug development professionals, standard laboratory safety protocols are often insufficient. This guide provides a self-validating framework for PPE selection, operational handling, and emergency response, driven entirely by the specific biochemical hazards of nitroaromatic compounds.

The Causality of Hazard: Why Standard PPE Fails

To design an effective PPE strategy, we must first understand the molecular behavior of the threat. 4-Fluoro-N,5-dimethyl-2-nitroaniline presents two critical vectors of toxicity that dictate our equipment choices:

  • High Lipophilicity: The addition of methyl and fluoro groups to the nitroaniline scaffold increases the molecule's lipid solubility. This allows the compound to rapidly bypass the stratum corneum (the skin's primary barrier) and enter systemic circulation upon dermal contact[2].

  • Methemoglobinemia Induction: Once absorbed, nitroanilines undergo hepatic metabolism via Cytochrome P450 enzymes into highly reactive N-hydroxylamine derivatives. These metabolites oxidize the ferrous iron ( Fe2+ ) in hemoglobin to ferric iron ( Fe3+ ), creating methemoglobin[3]. Methemoglobin cannot bind oxygen, leading to systemic tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse[2].

Because dermal absorption is a primary route for systemic poisoning, your PPE must act as an absolute chemical barrier, not just a physical shield.

Methemoglobinemia_Pathway A Nitroaniline Derivative B Rapid Dermal Absorption A->B C Hepatic Metabolism (N-hydroxylation) B->C D Hemoglobin Oxidation (Fe2+ to Fe3+) C->D E Methemoglobinemia & Tissue Hypoxia D->E

Biochemical pathway of nitroaniline-induced methemoglobinemia driving stringent PPE requirements.

Quantitative PPE Specifications

Based on standardized permeation testing for nitroaniline derivatives, the following quantitative parameters must dictate your laboratory's procurement and usage[4].

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeRegulatory Standard
Hand Protection Nitrile Rubber (NBR)> 0.11 mm> 480 minutes (Level 6)EN 374 / ASTM F739
Eye Protection PolycarbonateN/AN/AEN 166 / ANSI Z87.1
Body Protection Tyvek® or PolypropyleneN/AN/AISO 13982-1 (Type 5)
Respiratory Particulate Filter (P3/N95)N/AN/ANIOSH / EN 143

Crucial Operational Note: While nitrile provides a >480-minute breakthrough time against pure solid nitroanilines[4], dissolution of the compound in organic solvents (e.g., DMSO, DCM) will exponentially accelerate permeation. Double-gloving is mandatory when handling solutions.

Step-by-Step Operational Methodologies

To ensure a self-validating safety system, every interaction with 4-fluoro-N,5-dimethyl-2-nitroaniline must follow strict donning (putting on) and doffing (taking off) protocols.

Protocol A: Aseptic Donning and Handling Workflow
  • Verify Engineering Controls: Before handling, ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Never handle the dry powder on an open bench due to severe aerosolization risks[3].

  • Base Layering: Don a standard cotton/polyester lab coat. Ensure sleeves are fully extended to the wrists.

  • Eye Protection: Equip tight-fitting, splash-proof chemical safety goggles. Standard safety glasses with side shields are insufficient for fine powders[4].

  • Double-Gloving Technique:

    • Don the inner pair of nitrile gloves (>0.11 mm thickness).

    • Pull the cuff of the inner glove under the sleeve of the lab coat.

    • Don the outer pair of nitrile gloves.

    • Pull the cuff of the outer glove over the sleeve of the lab coat, creating an interlocking sealed barrier.

Protocol B: Safe Doffing and Decontamination
  • Outer Glove Removal: Using the pinch-and-pull method, remove the highly contaminated outer gloves without touching the exterior surface. Dispose of them immediately in a designated solid hazardous waste container.

  • Surface Decontamination: Nitroanilines are poorly soluble in water. Wipe down spatulas, balances, and hood surfaces with a compatible solvent (e.g., ethanol or isopropanol) using disposable wipes, followed by a secondary wipe with soap and water[5].

  • Final Doffing: Remove safety goggles, then the lab coat. Finally, remove the inner gloves.

  • Dermal Cleansing: Wash hands and forearms with soap and copious amounts of water for a minimum of 20 seconds[2].

Emergency Response and Disposal Plan

In the event of a breach in PPE, immediate action is required to prevent systemic absorption and subsequent methemoglobinemia.

Emergency_Workflow S1 Exposure Event (Skin/Eye/Inhalation) S2 Immediate Action: Remove Contaminated PPE S1->S2 S3 Decontamination: Flush with Water (15 min) S2->S3 S4 Medical Assessment: Check for Cyanosis S3->S4 S5 Administer Methylene Blue (If Methemoglobinemia) S4->S5

Emergency response workflow for accidental exposure to 4-fluoro-N,5-dimethyl-2-nitroaniline.

Spill Management: Do not sweep dry powders, as this generates inhalable dust. Gently cover the spill with damp absorbent paper or a specialized chemical spill pad. Carefully scoop the material into a sealable container[3].

Medical Emergency: If skin contact occurs, flush the area immediately with water for at least 15 minutes[5]. If the victim exhibits signs of cyanosis (bluish discoloration of the lips, nail beds, or skin), fatigue, or dizziness, seek immediate emergency medical attention. First responders must be informed of the methemoglobinemia risk, as the clinical antidote is intravenous Methylene Blue[5].

References

  • BLD Pharm. "774-22-1 | N-Ethyl-4-fluoro-2-nitroaniline | BLD Pharm". bldpharm.com.
  • Carl ROTH. "Safety Data Sheet: 2-Nitroaniline". carlroth.com.
  • New Jersey Department of Health. "p-NITROANILINE HAZARD SUMMARY". nj.gov.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET - 2-Nitroaniline". thermofisher.com.
  • Prince of Songkla University.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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